Nonapeptide-1
描述
Structure
2D Structure
属性
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67)/t42-,44-,45-,46-,47+,48+,49-,50-,51-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFLNGRLKALWRF-LDXSYGEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H87N15O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1206.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158563-45-2 | |
| Record name | Nonapeptide-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158563452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NONAPEPTIDE-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W45420K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nonapeptide-1: A Deep Dive into its Mechanism of Action in Melanocytes
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the mechanism of action of Nonapeptide-1, a synthetic peptide that has garnered significant interest for its potent skin-lightening properties. This document details the molecular pathways, presents key quantitative data, and provides detailed experimental protocols for researchers investigating melanogenesis.
Executive Summary
This compound is a biomimetic peptide that acts as a competitive antagonist of the melanocortin 1 receptor (MC1R) on melanocytes. By blocking the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), this compound effectively inhibits the downstream signaling cascade responsible for melanin synthesis. This leads to a reduction in melanin content, offering a targeted approach for addressing hyperpigmentation and promoting a more even skin tone. This guide will elucidate the core mechanisms, provide quantifiable efficacy data, and detail the necessary experimental procedures to study these effects.
Core Mechanism of Action
The primary mechanism of this compound is its ability to competitively inhibit the α-MSH signaling pathway in melanocytes. This process can be broken down into the following key steps:
-
MC1R Antagonism : this compound mimics the structure of α-MSH, allowing it to bind to the MC1R on the surface of melanocytes.[1] This binding is competitive, meaning it prevents α-MSH from occupying the receptor.[2]
-
Inhibition of cAMP Production : The binding of α-MSH to MC1R typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] By blocking this initial step, this compound prevents the α-MSH-induced rise in cAMP levels.[4]
-
Downregulation of MITF : cAMP acts as a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[5] Activated CREB is a key transcription factor for the Microphthalmia-associated Transcription Factor (MITF). MITF is considered the master regulator of melanogenesis. By suppressing cAMP production, this compound leads to a significant downregulation of MITF expression.
-
Suppression of Melanogenic Enzymes : MITF is essential for the transcription of key enzymes involved in melanin synthesis. The reduction in MITF levels consequently leads to decreased expression and activity of tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2).
-
Inhibition of Melanin Synthesis : The collective downregulation of these enzymes disrupts the biochemical pathway of melanogenesis, resulting in a decrease in the production and accumulation of melanin within the melanocytes. Clinical studies have shown this can lead to a visible reduction in hyperpigmentation within 28 days.
Signaling Pathway
The signaling cascade inhibited by this compound is illustrated below.
Caption: this compound signaling pathway in melanocytes.
Quantitative Data Summary
The efficacy of this compound has been quantified in several in vitro studies. The following table summarizes key performance indicators.
| Parameter | Value | Cell Line/System | Reference |
| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | |
| IC50 for cAMP Inhibition | 2.5 nM | Melanocytes | |
| IC50 for Melanosome Dispersion | 11 nM | Melanocytes | |
| Melanin Synthesis Reduction | ~33% | Melanocytes | |
| Selectivity (Ki) | MC3R: 0.47 µMMC4R: 1.34 µMMC5R: 2.4 µM | COS-1 cells expressing human receptors | |
| Effective Concentration in vitro | 20 µM | Human Epidermal Melanocytes (HEM) and HaCaT cells |
Experimental Protocols
The following are detailed protocols for key experiments to assess the mechanism of action of this compound in melanocytes.
Cell Culture and Treatment
This protocol describes the culture of human epidermal melanocytes (HEM) and their treatment with this compound.
Caption: General workflow for cell culture and treatment.
Materials:
-
Human Epidermal Melanocytes (HEM)
-
Melanocyte Growth Medium (MGM) with supplements
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
α-Melanocyte Stimulating Hormone (α-MSH)
-
Culture plates (6-well or 96-well)
Procedure:
-
Culture HEM cells in MGM in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in culture plates at a density of 1 x 10^5 cells/well for a 6-well plate.
-
Allow cells to adhere for 24 hours.
-
Prepare stock solutions of this compound and α-MSH in sterile water or an appropriate buffer.
-
Treat the cells with varying concentrations of this compound, with or without a stimulant like α-MSH (e.g., 100 nM), for 48-72 hours.
-
Optional UVA Irradiation: For studies involving UV exposure, wash the cells with PBS and irradiate with a physiological dose of UVA (e.g., 5 J/cm²). Then, add fresh medium with the respective treatments and incubate for the desired time.
-
After incubation, harvest the cells for downstream analysis.
Melanin Content Assay
This protocol measures the amount of melanin produced by cultured melanocytes.
Materials:
-
Harvested cell pellets
-
1 N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Wash the treated cells twice with PBS and harvest by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO.
-
Incubate the mixture at 80°C for 2 hours to solubilize the melanin.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm or 470 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of each sample, which can be determined using a BCA protein assay.
Intracellular Tyrosinase Activity Assay
This protocol measures the activity of tyrosinase within the cultured cells.
Materials:
-
Harvested cell pellets
-
Lysis Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor).
-
L-DOPA solution (2 mg/mL in 0.1M sodium phosphate buffer, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Wash the treated cells with cold PBS and lyse them with the lysis buffer.
-
Centrifuge the lysate to remove cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add L-DOPA solution to each well to initiate the reaction.
-
Incubate at 37°C for 1 to 1.5 hours in the dark.
-
Measure the absorbance at 475 nm or 490 nm to quantify the dopachrome formed.
-
Normalize the tyrosinase activity to the total protein content of the lysate.
Gene Expression Analysis by qPCR
This protocol outlines the steps for quantifying the mRNA levels of key melanogenesis-related genes.
Materials:
-
Harvested cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers (see table below)
-
SYBR Green qPCR master mix
-
qPCR instrument
Human Primer Sequences for qPCR:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MITF | TGGATGCAACGCCTTATGAAG | TCTGGTTGGCTTTGACCACTG |
| TYR | TTGCTGCAGGAGCCTTCTTT | AGGCAGGCTTGTGGCTCTAA |
| TRP-1 | GCTGCAGGAGCCTTCTTTCT | AAGACGCTGCACTGCTGGT |
| TRP-2 | TGGATGCAACGCCTTATGAAG | TCTGGTTGGCTTTGACCACTG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Procedure:
-
Extract total RNA from treated and control cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and the primers listed above.
-
Use a housekeeping gene, such as GAPDH, for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound presents a highly specific and effective mechanism for the inhibition of melanogenesis. Its action as a competitive antagonist of the MC1R initiates a cascade of events that ultimately leads to the downregulation of key melanogenic enzymes and a reduction in melanin synthesis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the potential of this compound in the field of dermatology and cosmetic science.
References
- 1. This compound: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 3. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotechpeptides.com [biotechpeptides.com]
The Biological Activity of Nonapeptide-1 in Skin Pigmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1, a synthetic biomimetic peptide, has emerged as a significant modulator of skin pigmentation. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its molecular mechanism of action in melanogenesis. It details the signaling pathways affected by this peptide, presents quantitative data on its efficacy from in vitro and clinical studies, and provides comprehensive experimental protocols for key assays used in its evaluation. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating novel approaches for the regulation of skin pigmentation.
Introduction
Skin pigmentation, primarily determined by the quantity and distribution of melanin, is a complex physiological process. While melanin provides crucial protection against ultraviolet (UV) radiation, its overproduction or uneven distribution can lead to hyperpigmentary disorders such as melasma, sunspots, and post-inflammatory hyperpigmentation.[1] The quest for safe and effective agents that can modulate melanogenesis is a significant focus in dermatology and cosmetic science. This compound is a synthetic peptide composed of nine amino acids that has shown promise as a skin-lightening agent.[1][2] This guide delves into the scientific evidence supporting the biological activity of this compound in skin pigmentation.
Mechanism of Action: Competitive Antagonism of MC1R
The primary mechanism by which this compound exerts its depigmenting effect is through the competitive antagonism of the Melanocortin 1 Receptor (MC1R) on melanocytes.[3][4]
-
Alpha-Melanocyte Stimulating Hormone (α-MSH): Under normal physiological conditions, particularly following UV exposure, α-MSH is released and binds to MC1R on melanocytes.
-
Signaling Cascade Initiation: This binding event activates a downstream signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Gene Expression Activation: Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the Microphthalmia-associated Transcription Factor (MITF).
-
Melanogenic Enzyme Synthesis: MITF is a master regulator of melanogenesis, promoting the transcription of key enzymes responsible for melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).
-
This compound Intervention: this compound, due to its structural similarity to a segment of α-MSH, competes with the natural hormone for binding to MC1R. By occupying the receptor, this compound prevents the initiation of the α-MSH-induced signaling cascade, thereby inhibiting the synthesis of melanin.
Signaling Pathway of this compound in Melanogenesis
Figure 1. Signaling pathway of this compound in inhibiting melanogenesis.
Quantitative Data on Efficacy
The efficacy of this compound in reducing melanin synthesis and lightening skin tone has been quantified in several studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Comments | Reference |
| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | Demonstrates high affinity and selectivity for MC1R over other melanocortin receptors. | |
| cAMP Inhibition (IC50) | 2.5 nM | Melanocytes | Potent inhibition of α-MSH-induced intracellular cAMP levels. | |
| Melanosome Dispersion Inhibition (IC50) | 11 nM | Melanocytes | Effectively inhibits α-MSH-induced melanosome dispersion. | |
| Melanin Synthesis Inhibition | ~33% | Melanocytes | Significant reduction in melanin synthesis. | |
| Tyrosinase Inhibition | 16.67% | Enzymatic Assay (0.3% v/v this compound) | Moderate direct inhibitory activity on tyrosinase. |
Table 2: Clinical Efficacy of this compound
| Parameter | Concentration | Duration | Results | Reference |
| Skin Lightening (ΔL) | 1% this compound solution (containing 1 ppm active) | 56 days | ▲ 5.01% increase in skin lightness. | |
| Overall Skin State (ΔE) | 1% this compound solution (containing 1 ppm active) | 56 days | ▲ 4.43% improvement in overall skin state. | |
| Skin Lightening (ΔL) | 5% this compound solution (containing 5 ppm active) | 56 days | ▲ 6.42% increase in skin lightness. | |
| Overall Skin State (ΔE) | 5% this compound solution (containing 5 ppm active) | 56 days | ▲ 5.39% improvement in overall skin state. | |
| Hyperpigmentation Reversal | Not specified | 28 days | Significant reversal of hyperpigmentation and equalization of skin tone. |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the biological activity of this compound.
Cell Culture
Murine B16F10 melanoma cells are a commonly used cell line for studying melanogenesis due to their ability to produce melanin.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. DMEM tends to encourage differentiation and melanin synthesis.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, they are passaged using 0.25% Trypsin-EDTA. The recommended split ratio is typically 1:3 to 1:6.
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before conducting efficacy studies.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.
-
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
Melanin Content Assay
This assay quantifies the amount of melanin produced by melanocytes after treatment with this compound.
-
Principle: Melanin pigment is extracted from the cells and quantified spectrophotometrically.
-
Procedure:
-
Culture B16F10 cells in a 6-well plate and treat with non-toxic concentrations of this compound and a positive control (e.g., kojic acid) for a specified duration (e.g., 72 hours). Alpha-MSH can be used to stimulate melanin production.
-
After incubation, wash the cells with PBS and lyse them using a lysis buffer (e.g., 1N NaOH).
-
Heat the lysates at 80-100°C for 1-2 hours to solubilize the melanin.
-
Centrifuge the lysates to pellet cell debris.
-
Measure the absorbance of the supernatant at 405-490 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells, which can be determined using a BCA or Bradford protein assay.
-
Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanogenesis.
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically.
-
Procedure (Intracellular Tyrosinase Activity):
-
Prepare cell lysates from B16F10 cells treated with this compound.
-
In a 96-well plate, add the cell lysate to a reaction buffer containing L-DOPA.
-
Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
The tyrosinase activity is proportional to the rate of dopachrome formation.
-
-
Procedure (Mushroom Tyrosinase Inhibition):
-
In a 96-well plate, mix a solution of mushroom tyrosinase with various concentrations of this compound.
-
Add L-DOPA as the substrate to initiate the reaction.
-
Measure the absorbance at 475 nm over time.
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of this compound to the control.
-
Western Blot Analysis
Western blotting is used to determine the expression levels of key proteins involved in the melanogenesis signaling pathway.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Procedure:
-
Lyse B16F10 cells treated with this compound to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against MITF, tyrosinase, TRP-1, and TRP-2. A housekeeping protein like β-actin or GAPDH should be used as a loading control.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Experimental Workflow for In Vitro Evaluation of this compound
Figure 2. General experimental workflow for in vitro evaluation of this compound.
Safety and Tolerability
In vitro and clinical studies have indicated that this compound is well-tolerated with a low risk of skin irritation. It is considered safe for topical use in cosmetic formulations and is suitable for various skin types, including sensitive skin. Unlike some traditional skin-lightening agents, this compound does not exhibit cytotoxicity at effective concentrations and does not completely halt melanogenesis, a process vital for the skin's natural defense against UV radiation.
Conclusion
This compound presents a targeted approach to modulating skin pigmentation by acting as a competitive antagonist of the MC1R. Its ability to inhibit the α-MSH signaling pathway leads to a reduction in the expression of key melanogenic enzymes and a subsequent decrease in melanin synthesis. The quantitative data from both in vitro and clinical studies support its efficacy as a skin-lightening agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other peptide-based therapies for hyperpigmentary disorders. Further research, including large-scale clinical trials, will continue to elucidate the full potential of this compound in the field of dermatology.
References
Nonapeptide-1: A Technical Guide to its Structure, MC1R Binding, and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1, a synthetic peptide with the amino acid sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, has emerged as a significant modulator of skin pigmentation.[1][2] This technical guide provides an in-depth analysis of this compound's structure, its interaction with the Melanocortin 1 Receptor (MC1R), and the subsequent effects on downstream signaling pathways. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science. This document details the competitive antagonistic relationship between this compound and α-melanocyte-stimulating hormone (α-MSH) at the MC1R, presenting quantitative data on binding affinity and inhibitory concentrations. Furthermore, it outlines detailed experimental protocols for the synthesis of this compound and for key biological assays essential for its characterization. Visual diagrams of the MC1R signaling pathway and a typical experimental workflow are provided to facilitate a deeper understanding of its mechanism of action and evaluation.
Introduction
This compound is a biomimetic peptide that acts as a competitive antagonist of the Melanocortin 1 Receptor (MC1R).[3] MC1R, a G protein-coupled receptor (GPCR) primarily expressed on melanocytes, plays a pivotal role in regulating skin pigmentation. The endogenous agonist for MC1R is α-melanocyte-stimulating hormone (α-MSH). The binding of α-MSH to MC1R initiates a signaling cascade that leads to the production of melanin, the primary pigment responsible for skin, hair, and eye color. This compound mimics a portion of the α-MSH sequence, allowing it to bind to MC1R and block the binding of α-MSH, thereby inhibiting melanin synthesis. This property has made this compound a subject of significant interest in dermatology and cosmetic science for its potential in addressing hyperpigmentation and promoting an even skin tone.
This compound: Structure and Synthesis
Structure
This compound is a nine-amino-acid peptide with the following sequence:
Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2
The inclusion of D-amino acids (D-Phe and D-Trp) is a strategic modification to enhance its stability and antagonistic activity compared to its natural L-amino acid counterparts. The C-terminus is amidated, which also contributes to its stability by protecting it from carboxypeptidases.
Synthesis
This compound is typically synthesized using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 |
| Molecular Formula | C61H87N15O9S |
| Molecular Weight | 1206.5 g/mol |
| Appearance | White to off-white powder |
| Purity (by HPLC) | ≥98% |
| Solubility | Soluble in water |
Interaction with Melanocortin 1 Receptor (MC1R)
MC1R: A Key Regulator of Pigmentation
The Melanocortin 1 Receptor (MC1R) is a Gs protein-coupled receptor. When its endogenous ligand, α-MSH, binds to the receptor, it triggers a conformational change that activates the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte survival and differentiation. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), leading to melanin synthesis.
This compound as a Competitive Antagonist
This compound acts as a competitive antagonist at the MC1R. It competes with α-MSH for the same binding site on the receptor. By occupying the receptor, this compound prevents α-MSH from binding and initiating the downstream signaling cascade. This blockage leads to a reduction in intracellular cAMP levels and subsequently suppresses the expression of MITF and tyrosinase, ultimately inhibiting melanin production.
Quantitative Analysis of MC1R Binding
The interaction between this compound and MC1R has been quantified through various in vitro assays. The binding affinity and inhibitory potency are critical parameters for assessing its efficacy.
Table 2: Quantitative Data on this compound and MC1R Interaction
| Parameter | Value | Description |
| Ki (Binding Affinity) | 40 nM | The inhibition constant, representing the concentration of this compound required to occupy 50% of the MC1R in a competitive binding assay. |
| IC50 (cAMP Inhibition) | 2.5 nM | The half-maximal inhibitory concentration for the reduction of α-MSH-induced intracellular cAMP levels. |
| IC50 (Melanosome Dispersion) | 11 nM | The half-maximal inhibitory concentration for the inhibition of α-MSH-induced melanosome dispersion. |
| Melanin Synthesis Inhibition | ~33% | The approximate reduction in melanin synthesis induced by α-MSH in the presence of this compound. |
Signaling Pathways and Experimental Workflows
MC1R Signaling Pathway
The following diagram illustrates the canonical MC1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the activity of this compound.
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol provides a general outline for the manual synthesis of this compound using Fmoc chemistry.
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine in DMF solution for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Val-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a ninhydrin test.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Lys(Boc), Phe, Trp(Boc), Arg(Pbf), D-Phe, Pro, Met).
-
Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.
MC1R Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for MC1R.
-
Cell Culture and Membrane Preparation: Culture cells expressing MC1R (e.g., HEK293 cells stably transfected with human MC1R). Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [125I]-NDP-α-MSH), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) and calculate the Ki value using the Cheng-Prusoff equation.
Intracellular cAMP Measurement Assay
This assay measures the effect of this compound on α-MSH-induced cAMP production.
-
Cell Culture and Seeding: Seed melanocytes (e.g., B16-F10 murine melanoma cells) in a 96-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment: Treat the cells with a fixed concentration of α-MSH in the presence of varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value.
Tyrosinase Activity Assay
This assay measures the effect of this compound on the activity of tyrosinase, a key enzyme in melanin synthesis.
-
Cell Culture and Treatment: Culture melanocytes and treat them with α-MSH and/or this compound as described for the cAMP assay.
-
Cell Lysis: Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a solution of L-DOPA, the substrate for tyrosinase.
-
Measurement: Monitor the formation of dopachrome, a colored product of the tyrosinase reaction, by measuring the absorbance at 475-490 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of dopachrome formation, which is proportional to the tyrosinase activity. Normalize the activity to the total protein content of the cell lysate.
Melanin Content Assay
This assay quantifies the amount of melanin produced by cells after treatment.
-
Cell Culture and Treatment: Culture melanocytes and treat them with α-MSH and/or this compound for an extended period (e.g., 72 hours) to allow for melanin accumulation.
-
Cell Harvesting and Lysis: Harvest the cells by trypsinization, wash with PBS, and pellet by centrifugation. Lyse the cell pellet in a solution of NaOH (e.g., 1N NaOH) and heat at an elevated temperature (e.g., 80°C) to solubilize the melanin.
-
Quantification: Measure the absorbance of the solubilized melanin at 405-470 nm using a spectrophotometer.
-
Standard Curve: Generate a standard curve using synthetic melanin of known concentrations.
-
Data Analysis: Determine the melanin content in the samples by comparing their absorbance to the standard curve. Normalize the melanin content to the cell number or total protein content.
Conclusion
This compound is a well-characterized synthetic peptide that functions as a potent and selective competitive antagonist of the Melanocortin 1 Receptor. Its ability to inhibit the α-MSH-induced signaling cascade, leading to a reduction in melanin synthesis, makes it a valuable molecule for both research and practical applications in dermatology and cosmetology. The detailed structural information, quantitative binding data, and comprehensive experimental protocols provided in this guide serve as a foundational resource for scientists and researchers working to further elucidate the biological activities of this compound and to develop novel therapeutic and cosmetic agents targeting skin pigmentation.
References
The Discovery and Origin of Nonapeptide-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1, a synthetic biomimetic peptide, has emerged as a significant molecule in the field of dermatology and cosmetic science due to its targeted mechanism of action in modulating skin pigmentation. This technical guide provides an in-depth exploration of the discovery, origin, and foundational research of the this compound sequence. It details the peptide's mechanism as a competitive antagonist of the α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R), thereby inhibiting the downstream cascade leading to melanin synthesis. This document consolidates key quantitative data from pivotal studies, presents detailed experimental protocols for its synthesis and functional characterization, and visualizes the associated signaling pathways and experimental workflows using the DOT language for Graphviz.
Introduction
This compound, also known by the trade name Melanostatine™ 5, is a synthetic peptide composed of nine amino acids.[1][2][3][4] Its primary application lies in its ability to lighten and even out skin tone by inhibiting the process of melanogenesis.[5] Unlike some depigmenting agents, this compound offers a targeted and non-cytotoxic approach by acting as a competitive antagonist at a key receptor in the melanin production pathway. This guide delves into the scientific origins of this peptide, its synthesis, and the experimental basis for its mechanism of action.
Discovery and Origin
The development of this compound was a result of rational drug design, specifically through the screening of peptide libraries based on the endogenous α-melanocyte-stimulating hormone (α-MSH) sequence. The foundational research, published in 1994 by Jayawickreme et al., aimed to identify potent antagonists of the melanocortin 1 receptor (MC1R).
The peptide sequence of this compound is H-Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 . This sequence is a modified version of the α-MSH-[5-13] fragment. The inclusion of D-amino acids (D-Phe and D-Trp) is a critical modification that enhances the peptide's stability and confers its antagonistic properties against the MC1R.
The synthesis of this compound is achieved through Solid-Phase Peptide Synthesis (SPPS) , a well-established method for the laboratory and industrial-scale production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, enabling precise control over the final sequence.
Mechanism of Action
This compound functions as a selective and competitive antagonist of α-MSH at the MC1R. The MC1R is a G-protein coupled receptor predominantly expressed on the surface of melanocytes. The binding of the natural ligand, α-MSH, to MC1R initiates a signaling cascade that is the primary driver of melanogenesis.
By mimicking a portion of the α-MSH sequence, this compound is able to bind to the MC1R. However, due to its structural modifications, it does not activate the receptor. Instead, it competitively blocks the binding of α-MSH. This blockade prevents the activation of adenylyl cyclase, thereby inhibiting the production of cyclic AMP (cAMP), a key second messenger in this pathway. The subsequent downstream signaling, which includes the activation of protein kinase A (PKA) and the phosphorylation of the microphthalmia-associated transcription factor (MITF), is consequently suppressed. MITF is a master regulator of melanogenic gene expression, including the genes for tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). By inhibiting this cascade, this compound effectively downregulates the expression and activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, leading to a reduction in melanin production.
Signaling Pathway of α-MSH and this compound
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | Cell Line / System | Reference |
| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | |
| IC50 (α-MSH-induced melanosome dispersion) | 11 nM | Melanocytes | |
| IC50 (α-MSH-induced intracellular cAMP) | 2.5 nM | Melanocytes | |
| Melanin Synthesis Inhibition | ~33% | Not specified | |
| Selectivity (Ki in µM) | MC3R: 0.47, MC4R: 1.34, MC5R: 2.4 | COS-1 cells expressing human receptors |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on standard procedures and findings from relevant literature.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Met, Pro, D-Phe, Arg(Pbf), D-Trp(Boc), Phe, Lys(Boc), Val)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Val-OH) with HBTU and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence in the C-terminal to N-terminal direction.
-
Final Deprotection: After coupling the final amino acid (Fmoc-Met-OH), perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.
Melanin Content Assay in B16F10 Melanoma Cells
This protocol details the measurement of melanin content in a cell-based assay to assess the inhibitory effect of this compound.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
α-MSH
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
1N Sodium Hydroxide (NaOH) with 10% Dimethyl Sulfoxide (DMSO)
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing:
-
Vehicle control
-
α-MSH (e.g., 100 nM) to stimulate melanin production
-
α-MSH (100 nM) plus varying concentrations of this compound
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Harvesting: Wash the cells with PBS and harvest the cell pellets.
-
Melanin Solubilization: Solubilize the cell pellets in 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour.
-
Measurement: Measure the absorbance of the lysates at 475 nm using a microplate reader.
-
Normalization: Determine the protein concentration of the lysates using a BCA protein assay.
-
Analysis: Normalize the melanin content to the total protein content. Calculate the percentage inhibition of melanin synthesis by this compound compared to the α-MSH-treated control.
In Vitro Tyrosinase Activity Assay
This protocol describes a cell-free assay to measure the direct inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound
-
Kojic acid (positive control)
Procedure:
-
Preparation: In a 96-well plate, add phosphate buffer, tyrosinase solution, and either this compound at various concentrations, kojic acid, or a vehicle control.
-
Pre-incubation: Pre-incubate the mixture at room temperature for 10 minutes.
-
Reaction Initiation: Add L-DOPA solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 475 nm at time zero and then at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes.
-
Analysis: Calculate the rate of dopachrome formation (change in absorbance over time). Determine the percentage inhibition of tyrosinase activity for each concentration of this compound compared to the untreated control.
Conclusion
This compound is a rationally designed synthetic peptide with a well-defined mechanism of action as a competitive antagonist of the MC1R. Its discovery through peptide library screening represents a successful application of structure-activity relationship studies. The quantitative data and experimental evidence robustly support its function in inhibiting the initial stages of melanogenesis. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetic science, and drug development for further investigation and application of this potent peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Binding of melanotropic hormones to the melanocortin receptor MC1R on human melanocytes stimulates proliferation and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotechpeptides.com [biotechpeptides.com]
The Role of Nonapeptide-1 in the Inhibition of Melanin Synthesis: A Technical Guide
Abstract
Nonapeptide-1 has emerged as a significant biomimetic peptide in the field of dermatology and cosmetic science, primarily for its role in modulating skin pigmentation. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound inhibits melanin synthesis. It details the peptide's function as a competitive antagonist of the melanocortin 1 receptor (MC1R), its impact on the downstream signaling cascade, and its effects on key melanogenic enzymes. This document summarizes quantitative data from various in-vitro and clinical studies, presents detailed experimental protocols for assessing its efficacy, and includes visualizations of the core biological pathways and experimental workflows to support researchers, scientists, and drug development professionals.
Introduction
Melanin, the primary pigment responsible for coloration in human skin, hair, and eyes, is produced within specialized cells called melanocytes through a process known as melanogenesis. While essential for protecting the skin from ultraviolet (UV) radiation, the overproduction or uneven distribution of melanin can lead to various hyperpigmentary disorders such as melasma, sunspots, and post-inflammatory hyperpigmentation.[1] The regulation of melanogenesis is a complex process, with the alpha-melanocyte-stimulating hormone (α-MSH) and its corresponding receptor, the melanocortin 1 receptor (MC1R), playing a pivotal role.[2]
This compound, a synthetic peptide composed of nine amino acids, was specifically designed as a biomimetic of a segment of α-MSH.[3] Its primary function is to act as a competitive antagonist at the MC1R, thereby inhibiting the signaling cascade that leads to melanin production.[4][5] This targeted mechanism allows for the modulation of pigmentation without exhibiting cytotoxicity or interfering with the normal functioning of melanocytes.
Mechanism of Action: Competitive Antagonism at the MC1R
The cornerstone of this compound's efficacy lies in its structural similarity to α-MSH, which allows it to competitively bind to the MC1R on the surface of melanocytes.
The α-MSH Signaling Cascade
Under normal physiological conditions, or when stimulated by triggers like UV radiation, keratinocytes release α-MSH. This hormone then binds to the MC1R, a G-protein coupled receptor on melanocytes. This binding event initiates a downstream signaling cascade:
-
Adenylate Cyclase Activation: The activated MC1R stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA phosphorylates the cAMP Response Element-Binding protein (CREB).
-
MITF Expression: Phosphorylated CREB acts as a transcription factor, moving into the nucleus and promoting the expression of the Microphthalmia-associated Transcription Factor (MITF).
-
Melanogenic Enzyme Synthesis: MITF is the master regulator of melanogenesis. It upregulates the transcription of key melanogenic enzymes, including Tyrosinase, Tyrosinase-Related Protein 1 (TRP-1), and Tyrosinase-Related Protein 2 (TRP-2).
-
Melanin Production: These enzymes catalyze the conversion of the amino acid L-tyrosine into melanin pigments (eumelanin and pheomelanin) within specialized organelles called melanosomes.
Inhibition by this compound
This compound disrupts this pathway at its inception. By occupying the MC1R binding site, it prevents α-MSH from activating the receptor. This competitive inhibition blocks the entire downstream cascade, leading to:
-
A significant reduction in intracellular cAMP production.
-
Suppressed expression of MITF.
-
Downregulation of tyrosinase, TRP-1, and TRP-2 expression.
The ultimate result is a decrease in the rate of melanin synthesis, leading to a lightening of the skin tone and a reduction in hyperpigmentation. Studies suggest this compound can reduce melanin synthesis by approximately 33%.
Quantitative Data on Efficacy
The inhibitory potential of this compound has been quantified in several in-vitro and clinical studies. The data highlights its potency, selectivity, and clinical effectiveness in skin lightening.
Table 1: In-Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell/System | Description | Reference |
| IC₅₀ (cAMP Inhibition) | 2.5 nM | Melanocytes | Concentration required to inhibit 50% of α-MSH-induced intracellular cAMP production. | |
| IC₅₀ (Melanosome Dispersion) | 11 nM | Melanocytes | Concentration required to inhibit 50% of α-MSH-induced melanosome dispersion. | |
| Kᵢ (MC1R Binding Affinity) | 40 nM | COS-1 cells expressing human MC1R | Dissociation constant, indicating high binding affinity for the target receptor. | |
| Melanin Synthesis Reduction | ~33% | Melanocytes | Approximate reduction in melanin synthesis upon treatment. |
Table 2: Receptor Selectivity Profile of this compound
| Receptor | Kᵢ (µM) | Description | Reference |
| MC1R | 0.04 | Target receptor for pigmentation. | |
| MC3R | 0.47 | Shows significantly lower affinity compared to MC1R. | |
| MC4R | 1.34 | Shows significantly lower affinity compared to MC1R. | |
| MC5R | 2.4 | Shows significantly lower affinity compared to MC1R. |
Note: The lower Kᵢ value for MC1R demonstrates the high selectivity of this compound for the target receptor involved in melanogenesis over other melanocortin receptors.
Table 3: Clinical Study Results on Skin Lightening (8-Week Study)
| Parameter | Concentration | Result at Day 28 | Result at Day 56 | Description | Reference |
| ΔL (Skin Lightening) | 0.0001% (1 ppm) | - | +5.01% increase from baseline | ΔL indicates an increase in skin lightness. | |
| ΔE (Comprehensive Skin State) | 0.0001% (1 ppm) | - | +4.43% increase from baseline | ΔE reflects overall improvement in skin brightness, gloss, and smoothness. | |
| ΔL (Skin Lightening) | 0.0005% (5 ppm) | - | +6.42% increase from baseline | Higher concentration shows a greater increase in skin lightness. | |
| ΔE (Comprehensive Skin State) | 0.0005% (5 ppm) | - | +5.39% increase from baseline | Higher concentration shows greater overall skin improvement. |
Experimental Protocols
Evaluating the efficacy of this compound involves a series of standardized in-vitro assays. The following sections provide detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the inhibitory effects of this compound are not due to cytotoxicity.
-
Objective: To assess the viability of B16F10 melanoma cells after treatment with this compound.
-
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed B16F10 cells into a 96-well plate at a density of approximately 5x10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (without this compound). Incubate for an additional 24 or 48 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Melanin Content Assay
This assay directly quantifies the amount of melanin produced by melanocytes after treatment.
-
Objective: To measure the effect of this compound on melanin synthesis in B16F10 cells.
-
Materials:
-
B16F10 cells
-
6-well plates
-
α-MSH (to stimulate melanogenesis)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 1 N NaOH containing 10% DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 1-2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with fresh medium containing a stimulant (e.g., 50-300 nM α-MSH) and various concentrations of this compound. Include a positive control (α-MSH only) and a negative control (medium only). Incubate for 48-72 hours.
-
Cell Harvesting: Wash the cells twice with cold PBS and harvest the cell pellets by centrifugation.
-
Melanin Solubilization: Dissolve the cell pellets in 100-200 µL of lysis buffer (1 N NaOH with 10% DMSO). Incubate at 60-80°C for 1-2 hours to completely solubilize the melanin.
-
Absorbance Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm or 490 nm.
-
Calculation: Relative Melanin Content (%) = (Absorbance of treated group / Absorbance of control group) x 100. Results can be normalized to total protein content.
-
Tyrosinase Activity Assay (Cell-Free and Cellular)
This assay measures the direct effect of a compound on the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.
-
Objective: To determine the inhibitory effect of this compound on tyrosinase enzyme activity.
-
Materials:
-
Mushroom tyrosinase (for cell-free assay) or cell lysate from treated B16F10 cells (for cellular assay)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution
-
This compound stock solution
-
Kojic acid (as a positive control inhibitor)
-
96-well plate
-
Spectrophotometer
-
-
Procedure (Cell-Free):
-
Reaction Setup: In a 96-well plate, add phosphate buffer, tyrosinase enzyme solution, and various concentrations of this compound (or Kojic acid for the positive control).
-
Pre-incubation: Pre-incubate the mixture for 10-20 minutes at room temperature or 37°C.
-
Initiate Reaction: Add the substrate, L-DOPA, to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals for 10-20 minutes.
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated as: Inhibition (%) = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Safety and Toxicological Profile
This compound is generally considered safe for topical use in cosmetic formulations. Studies indicate a low risk of irritation and adverse reactions, and it is well-tolerated by most skin types, including sensitive skin. It does not exhibit the cytotoxicity often associated with other skin-lightening agents. Furthermore, environmental and toxicity assessments have classified it as not expected to be potentially toxic or harmful.
Conclusion
This compound presents a highly specific and effective mechanism for the inhibition of melanin synthesis. By acting as a competitive antagonist of the MC1R, it effectively blocks the primary signaling pathway that stimulates melanogenesis. Quantitative data confirms its high potency and selectivity, with both in-vitro and clinical studies demonstrating a significant reduction in melanin production and a visible improvement in skin tone and evenness. The well-defined experimental protocols allow for consistent and reproducible evaluation of its efficacy. For researchers and professionals in drug development, this compound represents a prime example of a rationally designed, biomimetic peptide that targets a key biological process with high precision and a favorable safety profile.
References
The α-MSH/MC1R Axis: A Technical Guide to the Signaling Pathway Modulated by Nonapeptide-1 in the Epidermal Pigmentary Unit
For Immediate Release
[Shanghai, CN – November 27, 2025] – This technical guide provides an in-depth analysis of the signaling pathway influenced by Nonapeptide-1, a synthetic peptide of significant interest in dermatological research and cosmetic science. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the peptide's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions within the epidermal pigmentary unit, which comprises keratinocytes and melanocytes.
Executive Summary
This compound is a biomimetic peptide designed as a competitive antagonist of the Melanocortin 1 Receptor (MC1R).[1][2][3] Its primary mechanism of action is the inhibition of melanogenesis (melanin production) in melanocytes.[4][5] While the direct target of this compound is the melanocyte, the initiation of the signaling cascade it inhibits is critically dependent on paracrine signaling from surrounding keratinocytes, particularly in response to external stimuli like ultraviolet (UV) radiation. This document will detail this intercellular signaling pathway, the specific point of intervention by this compound, and the downstream consequences on melanin synthesis.
The Keratinocyte-Melanocyte Signaling Axis in Pigmentation
Skin pigmentation is a complex process regulated by intricate communication between keratinocytes and melanocytes. In response to stimuli such as UV light, keratinocytes produce and secrete signaling molecules, most notably the alpha-melanocyte-stimulating hormone (α-MSH). This hormone then acts on adjacent melanocytes to stimulate melanin production.
The canonical α-MSH signaling pathway proceeds as follows:
-
α-MSH Binding : α-MSH binds to the MC1R, a G-protein coupled receptor on the surface of melanocytes.
-
cAMP Activation : This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation : Elevated intracellular cAMP levels activate Protein Kinase A (PKA).
-
CREB Phosphorylation : PKA phosphorylates the cAMP Response Element-Binding Protein (CREB).
-
MITF Transcription : Phosphorylated CREB moves into the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).
-
Melanogenic Gene Expression : MITF, a master regulator of melanocyte development and function, then activates the transcription of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP1), and Tyrosinase-related protein 2 (TRP2).
-
Melanin Synthesis : These enzymes catalyze the multi-step conversion of tyrosine into melanin pigment.
Mechanism of Action: this compound as a Competitive Antagonist
This compound functions by interrupting the very first step of this signaling cascade. Structurally mimicking α-MSH, it competitively binds to the MC1R on melanocytes. By occupying the receptor, it prevents α-MSH from binding and initiating the downstream signaling events. This blockade leads to a significant downregulation of the entire pathway, resulting in decreased expression of MITF and its target melanogenic enzymes. The ultimate outcome is a reduction in melanin synthesis, leading to a skin-lightening effect.
Figure 1. this compound inhibits the α-MSH signaling pathway in melanocytes.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in various in vitro studies. The following table summarizes key performance indicators.
| Parameter | Value | Cell System/Assay | Reference |
| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | |
| IC50 (cAMP Inhibition) | 2.5 nM | Melanocytes (α-MSH-induced) | |
| IC50 (Melanosome Dispersion) | 11 nM | Melanocytes (α-MSH-induced) | |
| Melanin Synthesis Reduction | ~33% | In vitro models | |
| Tyrosinase Inhibition Rate | 16.67% | Enzymatic Assay (at 0.3% v/v) | |
| MC1R Selectivity | Selective for MC1R over MC3R, MC4R, and MC5R (Ki: 0.47, 1.34, and 2.4 μM, respectively) | COS-1 cells expressing human receptors |
Key Experimental Protocols
Reproducing the findings on this compound's activity requires standardized methodologies. Below are detailed protocols for essential in vitro assays.
Cell Culture and Co-culture
-
Cell Lines : Human Epidermal Melanocytes (HEM) and Human Keratinocyte cell line (HaCaT) are typically used.
-
Culture Medium : Melanocytes are cultured in specialized melanocyte growth medium. HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Co-culture Setup : For paracrine signaling studies, HaCaT cells are seeded in the bottom of a culture plate. Once confluent, HEM cells are seeded onto transwell inserts placed within the same wells. This allows for the sharing of secreted factors (like α-MSH) without direct cell-to-cell contact.
-
Treatment : Cells are treated with varying concentrations of this compound, with or without an inducer like α-MSH or UVA radiation.
Melanin Content Assay
-
Cell Lysis : After treatment, harvest cells and wash with Phosphate-Buffered Saline (PBS). Lyse the cell pellet in 1N NaOH at 80°C for 1 hour.
-
Spectrophotometry : Centrifuge the lysate to pellet debris. Measure the absorbance of the supernatant at 475 nm using a spectrophotometer.
-
Quantification : Create a standard curve using synthetic melanin. Normalize the melanin content to the total protein content of each sample, determined by a BCA or Bradford protein assay.
Cellular Tyrosinase Activity Assay
-
Cell Lysis : Harvest and wash cells, then lyse them in a phosphate buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Reaction Setup : In a 96-well plate, mix the cell lysate with a solution of L-DOPA (the substrate for tyrosinase).
-
Incubation & Measurement : Incubate the plate at 37°C. Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculation : The rate of increase in absorbance is proportional to the tyrosinase activity. Normalize activity to the total protein content.
References
Nonapeptide-1: An In-Depth Technical Guide to its In-Vitro Antagonism of α-MSH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1, a synthetic biomimetic peptide composed of nine amino acids, has emerged as a significant molecule of interest in the field of dermatology and skin pigmentation research.[1][2] Its primary mechanism of action lies in its ability to act as a competitive antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R).[3][4][5] By blocking the binding of α-MSH to its receptor on melanocytes, this compound effectively inhibits the downstream signaling cascade that leads to melanin synthesis. This technical guide provides a comprehensive overview of the in-vitro studies elucidating the role of this compound as an α-MSH antagonist, with a focus on quantitative data, detailed experimental protocols, and the visualization of its mechanism of action.
Quantitative Data Summary
The efficacy of this compound as an α-MSH antagonist has been quantified through various in-vitro assays. The following tables summarize the key quantitative data from published studies.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | |||
| MC1R | 40 nM | COS-1 cells expressing human receptors | |
| MC3R | 0.47 µM | COS-1 cells expressing human receptors | |
| MC4R | 1.34 µM | COS-1 cells expressing human receptors | |
| MC5R | 2.4 µM | COS-1 cells expressing human receptors | |
| Inhibitory Concentration (IC50) | |||
| α-MSH-induced intracellular cAMP levels | 2.5 nM | Melanocytes | |
| α-MSH-induced melanosome dispersion | 11 nM | Melanocytes | |
| Tyrosinase Inhibition | |||
| Tyrosinase Inhibitory Activity | 16.67% (at 0.3% v/v) | Enzymatic Assay |
Table 1: Binding Affinity and Inhibitory Concentrations of this compound.
| Treatment Condition | Effect on Gene/Protein Expression | Cell Line | Reference |
| This compound (20 µM, 3 days) | Downregulation of MC1R, tyrosinase, TRP1, TRP2, and MITF | HaCaT cells and Human Epidermal Melanocytes (HEM) |
Table 2: Effect of this compound on Melanogenesis-Related Gene and Protein Expression.
Core Signaling Pathway and Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of α-MSH to the MC1R, a G-protein coupled receptor on the surface of melanocytes. This initial binding event is the trigger for the melanogenesis cascade. The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: α-MSH signaling cascade and this compound antagonism.
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments used to characterize this compound as an α-MSH antagonist.
Cell Culture
-
Cell Lines: B16F10 murine melanoma cells, primary human epidermal melanocytes (HEM), and HaCaT human keratinocytes are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Melanin Content Assay
This assay quantifies the amount of melanin produced by melanocytes following treatment.
Caption: Workflow for Melanin Content Assay.
Protocol:
-
Seed B16F10 cells in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound, with or without α-MSH (typically 100-200 nM) as a stimulator.
-
Incubate the cells for an additional 48-72 hours.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Dissolve the cell pellet in 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein content of the cell lysate, determined by a BCA or similar protein assay.
Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.
Protocol:
-
Culture and treat B16F10 cells with this compound and/or α-MSH as described for the melanin content assay.
-
After treatment, wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the tyrosinase enzyme.
-
In a 96-well plate, mix the cell lysate with a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase.
-
Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Tyrosinase activity is calculated from the rate of increase in absorbance and normalized to the total protein concentration of the lysate.
Western Blot Analysis
This technique is used to determine the expression levels of key proteins in the melanogenesis pathway.
Caption: Western Blotting Experimental Workflow.
Protocol:
-
Following treatment with this compound and/or α-MSH, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for MITF, tyrosinase, TRP-1, TRP-2, or β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Intracellular cAMP Measurement
This assay quantifies the levels of cyclic adenosine monophosphate (cAMP), a key second messenger in the α-MSH signaling pathway.
Protocol:
-
Plate melanocytes in a suitable multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 30 minutes).
-
Stimulate the cells with α-MSH for a short duration (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay kit, following the manufacturer's instructions.
-
The results are typically expressed as the amount of cAMP produced per well or normalized to the total protein content.
Conclusion
The in-vitro evidence strongly supports the role of this compound as a potent and selective competitive antagonist of α-MSH at the MC1R. Its ability to inhibit the α-MSH-induced signaling cascade, leading to a reduction in melanin synthesis, is well-documented through quantitative binding and functional assays. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the mechanisms of skin pigmentation and for professionals involved in the development of novel agents for modulating skin tone and addressing hyperpigmentation disorders. The continued study of this compound and similar molecules holds significant promise for advancing the field of dermatological science.
References
- 1. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonapeptide-1 is a synthetic, biomimetic peptide that functions as a potent antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Its primary mechanism involves competitively binding to the Melanocortin 1 Receptor (MC1R) on melanocytes, thereby inhibiting the signaling cascade responsible for melanin synthesis.[2][3][4] This action effectively downregulates the expression and activity of key melanogenic enzymes, including tyrosinase, leading to a reduction in hyperpigmentation without exhibiting cytotoxicity. This technical guide consolidates primary research findings on this compound, presenting its mechanism of action, quantitative efficacy data, and detailed experimental protocols to support further research and development.
Core Mechanism of Action: MC1R Antagonism
The skin's pigmentation process, or melanogenesis, is primarily initiated by the binding of α-MSH to the MC1R, a G protein-coupled receptor on the surface of melanocytes. This compound is structurally designed to mimic α-MSH, allowing it to competitively occupy the MC1R binding site. This competitive inhibition prevents the activation of the receptor by α-MSH, thus blocking the initial step of the melanogenesis signaling pathway.
Upon binding, α-MSH typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. MITF subsequently promotes the transcription of key enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), which are essential for melanin production.
By acting as an antagonist at the MC1R, this compound effectively halts this entire downstream cascade. Research indicates that this compound not only blocks the initial signal but also significantly diminishes the expression of MC1R, MITF, tyrosinase, TRP1, and TRP2.
Quantitative Efficacy Data
The inhibitory function of this compound has been quantified through various in vitro and clinical studies. The data highlights its high specificity and potency.
Table 1: Receptor Binding and Signaling Inhibition
| Parameter | Value | Cell Line / System | Source |
|---|---|---|---|
| IC₅₀ (cAMP inhibition) | 2.5 nM | Melanocytes | |
| Kᵢ (Binding Affinity) | 40 nM | COS-1 cells expressing hMC1R |
| Selectivity (Kᵢ) | MC1R (40 nM) >> | MC3R (470 nM), MC4R (1340 nM), MC5R (2400 nM) | |
Table 2: In Vitro Inhibition of Melanogenesis
| Parameter | Concentration | Result | Source |
|---|---|---|---|
| Melanin Synthesis Inhibition | Not specified | ~33% reduction | |
| Tyrosinase Inhibition Rate | 0.3% (v/v) | 16.67% | |
| Synergistic Tyrosinase Inhibition | 0.3% (v/v) + Tranexamic Acid | 29.76% |
| Melanin Synthesis Reversal | 20 µM | Reverses UVA-induced melanin increase | |
Table 3: Clinical Efficacy Data (56-Day Study)
| Parameter | Formulation | Result | Source |
|---|---|---|---|
| Skin Lightening (ΔL value) | Gel with 5% of a 0.01% NP-1 solution | +6.42% increase |
| Skin Tone (ΔE value) | Gel with 5% of a 0.01% NP-1 solution | +5.39% increase | |
Key Experimental Protocols
Reproducible and standardized methodologies are critical for evaluating the function of this compound. Below are detailed protocols for key in vitro assays.
Cell Viability Assessment (MTT Assay)
This protocol assesses the cytotoxicity of this compound on human melanocytes.
-
Cell Seeding: Seed human melanocyte cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 12-24 hours to allow for cell adherence.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.0781 to 10 mg/mL). Include a negative control (vehicle) and a positive control (cytotoxic agent). Incubate for 24 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
Melanin Content Assay
This assay quantifies the amount of melanin produced by treated cells.
-
Cell Culture and Treatment: Culture and treat melanocytes with this compound as described above, typically in 6-well plates.
-
Cell Lysis: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., 1N NaOH).
-
Homogenization: Ensure complete lysis and melanin solubilization by heating the lysate (e.g., at 80°C for 1 hour) or through sonication.
-
Measurement: Measure the absorbance of the lysate at 405 nm or 475 nm.
-
Normalization: Normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a BCA assay.
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This enzymatic assay directly measures the inhibitory effect of this compound on tyrosinase activity.
-
Preparation: Prepare solutions of mushroom tyrosinase (e.g., 50 units/mL in PBS) and its substrate, L-DOPA (e.g., 5 mM in PBS).
-
Reaction Setup: In a 96-well plate, combine 20 µL of the this compound test solution with 50 µL of the tyrosinase enzyme solution. Include a positive control (e.g., Kojic Acid) and a negative control (buffer). Incubate at 25°C for 10 minutes.
-
Initiate Reaction: Add 30-40 µL of the L-DOPA substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the optical density at 475-510 nm every minute for 30-60 minutes using a microplate reader.
-
Calculation: Determine the rate of reaction (slope) for each sample. Calculate the percent inhibition using the formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] * 100.
Summary of Effects on Gene and Protein Expression
As a consequence of blocking the MC1R signaling pathway, this compound leads to a significant downregulation of key melanogenesis-related genes and proteins. Studies using Western Blot analysis have confirmed that treatment with this compound (at concentrations around 20 µM) decreases the expression levels of MITF, the master transcriptional regulator, and subsequently reduces the protein levels of tyrosinase, TRP1, and TRP2 in both human epidermal melanocytes and keratinocytes.
Conclusion
This compound presents a highly specific and well-elucidated mechanism for the inhibition of melanin synthesis. By acting as a competitive antagonist at the MC1R, it effectively prevents the initiation of the melanogenic signaling cascade, leading to reduced activity and expression of tyrosinase and other key enzymes. The quantitative data from in vitro and clinical studies support its efficacy as a skin-lightening and tone-evening agent. The detailed protocols provided herein offer a standardized framework for researchers and drug development professionals to further investigate and harness the therapeutic and cosmetic potential of this compound.
References
Nonapeptide-1: A Comprehensive Technical Review for Dermatological Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1 has emerged as a significant peptide in dermatological research, primarily for its role in addressing hyperpigmentation. This biomimetic peptide, an antagonist of the melanocortin 1 receptor (MC1R), offers a targeted approach to modulating melanin synthesis. By competitively inhibiting the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1R, this compound effectively downregulates the downstream signaling cascade responsible for melanogenesis. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its mechanism of action, summarizing quantitative data from in vitro and clinical studies, and providing detailed experimental protocols for its evaluation. Furthermore, this document includes mandatory visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity and research applications.
Introduction
Melanin, the primary determinant of skin, hair, and eye color, is produced through a complex process called melanogenesis. While essential for photoprotection against ultraviolet (UV) radiation, the overproduction and uneven distribution of melanin can lead to various hyperpigmentary disorders such as melasma, sunspots, and post-inflammatory hyperpigmentation.[1][2] The quest for safe and effective agents that can modulate melanogenesis is a cornerstone of dermatological research and cosmetic science.
This compound, a synthetic peptide composed of nine amino acids, has garnered considerable attention for its skin-lightening properties.[3] It acts as a competitive antagonist of the melanocortin 1 receptor (MC1R), a key receptor in the melanogenesis pathway.[4] This targeted mechanism of action offers a significant advantage over other skin-lightening agents that may have off-target effects or cytotoxicity. This review aims to provide a detailed technical overview of this compound for researchers and professionals in the field of dermatology and drug development.
Mechanism of Action
This compound exerts its effects by interfering with the initial steps of the melanogenesis signaling cascade. The primary mechanism involves the competitive antagonism of the MC1R on melanocytes.
Under normal physiological conditions, exposure to UV radiation or other stimuli triggers the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then binds to MC1R on the surface of melanocytes, initiating a downstream signaling pathway that leads to the synthesis of melanin.
This compound, due to its structural similarity to a segment of α-MSH, binds to MC1R without activating it. This competitive inhibition prevents α-MSH from binding and initiating the signaling cascade. The key downstream effects of this compound's antagonism of MC1R include:
-
Inhibition of cAMP Production: Binding of α-MSH to MC1R typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound has been shown to potently inhibit this α-MSH-induced cAMP accumulation.
-
Downregulation of MITF: The reduction in cAMP levels leads to the downregulation of microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte survival, proliferation, and differentiation, and it controls the expression of key melanogenic enzymes.
-
Reduced Expression and Activity of Melanogenic Enzymes: The downregulation of MITF results in decreased transcription and subsequent reduced expression and activity of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). These enzymes are critical for the multi-step process of converting tyrosine into melanin.
This cascade of events ultimately leads to a reduction in melanin synthesis, resulting in a skin-lightening effect.
Signaling Pathway Diagram
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Nonapeptide-1: A Technical Guide to its Inhibitory Effect on Tyrosinase Activity in B16 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1 has emerged as a significant biomimetic peptide in the field of dermatology and cosmetic science, primarily for its skin-lightening properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effect on melanogenesis, with a specific focus on its impact on tyrosinase activity in the B16 melanoma cell line, a widely used in vitro model for studying pigmentation. This document details the experimental protocols for assessing its efficacy and presents the current understanding of its interaction with the melanocortin 1 receptor (MC1R) and the downstream signaling cascade.
Introduction
Melanin, the primary pigment responsible for skin, hair, and eye color, is produced in specialized organelles called melanosomes within melanocytes. The synthesis of melanin, or melanogenesis, is a complex process regulated by various signaling pathways, with the enzyme tyrosinase playing a rate-limiting role. Overproduction of melanin can lead to hyperpigmentation disorders. This compound is a synthetic peptide that acts as a competitive antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) at the MC1R.[1][2][3] By blocking this initial step in the melanogenesis cascade, this compound effectively reduces melanin synthesis.[1][2] This guide will explore the scientific basis for this activity, focusing on studies utilizing B16 melanoma cells.
Mechanism of Action: The Melanogenesis Signaling Pathway
This compound exerts its inhibitory effect by competitively binding to the MC1R on melanocytes, thereby preventing the binding of its natural ligand, α-MSH. This action initiates a cascade of intracellular events that ultimately leads to a reduction in tyrosinase activity and melanin production.
The binding of α-MSH to MC1R typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then upregulates the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. MITF promotes the transcription of key enzymes in the melanin synthesis pathway, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).
By acting as an MC1R antagonist, this compound disrupts this entire signaling pathway. This leads to a dose-dependent decrease in the expression of MITF and, consequently, a reduction in the levels of tyrosinase, TRP-1, and TRP-2. The ultimate outcome is a decrease in melanin synthesis.
Signaling Pathway Diagram
Quantitative Data
The efficacy of this compound has been quantified in various studies, demonstrating its potent inhibitory effects on the melanogenesis pathway.
| Parameter | Value | Cell Line | Reference |
| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | |
| IC50 for α-MSH-induced cAMP inhibition | 2.5 nM | Melanocytes | |
| IC50 for α-MSH-induced melanosome dispersion | 11 nM | Melanocytes | |
| Inhibition of α-MSH induced melanin synthesis | 33% | Melanocytes |
Note: While the above data provides specific quantitative metrics, the inhibitory effect of this compound on the expression of MITF, tyrosinase, TRP-1, and TRP-2 in B16 melanoma cells is consistently reported as a dose-dependent decrease, though specific percentage inhibitions at various concentrations are not uniformly available across published literature.
Experimental Protocols
The following protocols are foundational for assessing the antimelanogenic effects of this compound in B16 melanoma cells.
Cell Culture and Treatment
-
Cell Line: B16F10 murine melanoma cells (ATCC).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed B16F10 cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment (e.g., 5 x 10^4 cells/well).
-
Adherence: Allow cells to adhere for 16-24 hours.
-
Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of this compound. A concentration range of 10 nM to 10 µM is a typical starting point for dose-response studies.
-
For studies involving melanogenesis stimulation, co-treat cells with a known inducer such as α-MSH (e.g., 100 nM).
-
Include appropriate controls: untreated cells, vehicle control, and a positive control (e.g., kojic acid).
-
-
Incubation: Incubate the cells with the test compounds for a predetermined period, typically 48-72 hours, to allow for effects on protein expression and melanin synthesis.
Melanin Content Assay
This assay quantifies the amount of melanin produced by the B16 melanoma cells after treatment.
-
Cell Harvesting: After the incubation period, wash the cells with Phosphate-Buffered Saline (PBS) and harvest them by trypsinization.
-
Cell Lysis: Centrifuge the cell suspension to obtain a cell pellet. Lyse the pellet by resuspending in 1 N NaOH and incubating at 60-80°C for 1-2 hours to solubilize the melanin.
-
Quantification: Measure the absorbance of the lysate at 405-490 nm using a microplate reader.
-
Normalization: The melanin content can be normalized to the total protein content of the cell lysate (determined by a BCA or Bradford assay) to account for any effects of the treatment on cell proliferation.
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within the treated cells.
-
Cell Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100 in phosphate buffer) and a protease inhibitor cocktail.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the cellular proteins, including tyrosinase.
-
-
Enzymatic Reaction:
-
In a 96-well plate, mix the cell lysate with a solution of L-DOPA (a substrate for tyrosinase).
-
Incubate the plate at 37°C and monitor the formation of dopachrome (an orange/brown product) by measuring the absorbance at 475-492 nm at regular intervals.
-
-
Data Analysis: The tyrosinase activity is determined by the rate of increase in absorbance and is typically normalized to the total protein concentration of the lysate.
Western Blot Analysis for Protein Expression
This technique is used to quantify the expression levels of key proteins in the melanogenesis pathway.
-
Protein Extraction: Prepare cell lysates as described for the tyrosinase activity assay.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the expression of the target proteins to the loading control.
Experimental and Logical Workflow Diagrams
Workflow for Assessing this compound Efficacy
Logical Relationship of this compound's Action
Conclusion
This compound represents a targeted approach to modulating skin pigmentation by acting as a competitive antagonist of the MC1R. Its mechanism of action, involving the downregulation of the entire melanogenesis signaling cascade, has been substantiated by in vitro studies, particularly in B16 melanoma cells. This technical guide provides a comprehensive overview of its mode of action, quantitative efficacy, and the experimental protocols required to investigate its effects. For researchers and professionals in drug development, this compound serves as a prime candidate for the development of novel topical treatments for hyperpigmentation disorders. Further research focusing on optimizing delivery systems and conducting extensive clinical trials will be pivotal in realizing its full therapeutic and cosmetic potential.
References
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Purification of Nonapeptide-1: An Application Note and Protocol
Introduction
Nonapeptide-1, a synthetic peptide with the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, is a potent antagonist of the α-melanocyte-stimulating hormone (α-MHS) receptor.[1] By competitively inhibiting the melanocortin 1 receptor (MC1R) on melanocytes, it effectively blocks the signaling cascade that leads to melanin synthesis.[2][3] This mechanism of action makes this compound a valuable ingredient in the cosmetic and pharmaceutical industries for its skin-lightening properties and its potential in treating hyperpigmentation disorders.[4][5]
Following solid-phase peptide synthesis (SPPS), the crude peptide product contains various impurities, including deletion sequences, incompletely deprotected peptides, and other side-products. High-performance liquid chromatography (HPLC) is the standard method for the purification of synthetic peptides, offering high resolution and efficiency. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for peptides, which separates molecules based on their hydrophobicity.
This application note provides a detailed protocol for the purification of this compound using preparative RP-HPLC. The methodology covers the entire workflow from crude sample analysis to the final lyophilization of the purified peptide.
Signaling Pathway of this compound in Melanocytes
Caption: Mechanism of this compound action in inhibiting melanin synthesis.
Experimental Protocols
1. Materials and Reagents
-
Crude this compound (synthesized by SPPS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reversed-phase silica gel for preparative HPLC
2. Equipment
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with UV detector and fraction collector
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
-
Analytical balance
3. Method Development on Analytical HPLC
Before scaling up to a preparative scale, the separation should be optimized on an analytical column with the same stationary phase.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Gradient: A scouting gradient is run to determine the elution profile of this compound. A typical scouting gradient is 5% to 95% B over 30 minutes. Based on the retention time from the scouting run, an optimized gradient is developed. For a peptide of this size, a shallower gradient will likely provide better resolution.
4. Preparative HPLC Purification
The optimized gradient from the analytical scale is transferred to the preparative scale.
-
Column: C18, 21.2 x 250 mm, 10 µm particle size (or larger, depending on the amount of crude peptide)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: This is scaled up from the analytical flow rate based on the column diameter. For a 21.2 mm ID column, a typical flow rate would be around 20 mL/min.
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the crude this compound in a small amount of Mobile Phase A. If solubility is an issue, a small percentage of organic solvent can be added. Centrifuge the sample to remove any particulates before injection.
-
Injection: The loading amount will depend on the column size and the purity of the crude material.
-
Gradient: The optimized gradient from the analytical run is adapted for the preparative scale.
5. Fraction Collection and Analysis
Fractions are collected as the this compound peak elutes from the column. The purity of each fraction should be analyzed by analytical HPLC. Fractions with the desired purity (e.g., >98%) are pooled together.
6. Lyophilization
The pooled fractions containing the purified this compound are frozen and then lyophilized to remove the water and acetonitrile, yielding the final product as a white, fluffy powder.
Experimental Workflow
References
In Vitro Assay for Testing Nonapeptide-1 Efficacy on Melanogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1, a biomimetic peptide, has garnered significant interest in the fields of dermatology and cosmetic science for its potential to modulate skin pigmentation. Its primary mechanism of action involves the competitive antagonism of the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[1][2] This interaction blocks the downstream signaling cascade that leads to the synthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][3] By inhibiting this pathway, this compound can effectively reduce melanin production, making it a promising candidate for treating hyperpigmentation and for use in skin-lightening formulations.[3]
These application notes provide detailed protocols for a series of in vitro assays designed to evaluate the efficacy of this compound in inhibiting melanogenesis. The described assays are fundamental for screening and characterizing the bioactivity of this compound and other potential melanogenesis inhibitors. The protocols are primarily focused on the use of B16F10 mouse melanoma cells, a well-established and widely used cell line for studying pigmentation.
Mechanism of Action: this compound in Melanogenesis
Melanogenesis is a complex process initiated by the binding of α-MSH to its receptor, MC1R, on the surface of melanocytes. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis. MITF promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). Tyrosinase is the rate-limiting enzyme in this pathway, catalyzing the initial steps of converting tyrosine to melanin.
This compound acts as a competitive antagonist of α-MSH, binding to MC1R without activating the downstream signaling. This competitive inhibition prevents the α-MSH-induced cascade, leading to reduced expression and activity of tyrosinase and ultimately, a decrease in melanin synthesis.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound.
| Parameter | Value | Cell Line/System | Reference |
| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | |
| IC50 (α-MSH-induced cAMP) | 2.5 nM | Melanocytes | |
| IC50 (Melanosome dispersion) | 11 nM | Melanocytes |
| Assay | Concentration | Result | Reference |
| Tyrosinase Inhibition | 0.3% (v/v) | 16.67% inhibition | |
| Melanin Synthesis | Not Specified | ~33% reduction |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound's effect on melanogenesis.
Cell Culture and Maintenance
-
Cell Line: B16F10 mouse melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxic effects of this compound and to establish a non-toxic concentration range for subsequent efficacy assays.
Protocol:
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells after treatment with this compound.
Protocol:
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours.
-
Treatment: Treat the cells with various non-toxic concentrations of this compound. To stimulate melanin production, α-MSH (e.g., 100 nM) can be added to the culture medium. Include a positive control (e.g., Kojic Acid) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO.
-
Melanin Solubilization: Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.
-
Absorbance Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.
-
Calculation: Melanin Content (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Tyrosinase Activity Assay (Cellular)
This assay measures the activity of the tyrosinase enzyme within the cells after treatment with this compound.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Melanin Content Assay protocol.
-
Cell Lysis: Wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay to normalize the tyrosinase activity.
-
Enzyme Reaction: In a 96-well plate, mix the cell lysate with L-DOPA (2 mg/mL).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Absorbance Measurement: Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.
-
Calculation: Tyrosinase Activity (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for assessing the efficacy of this compound as a melanogenesis inhibitor. By systematically evaluating its effects on cell viability, melanin content, and tyrosinase activity, researchers can obtain critical data to support its development for dermatological and cosmetic applications. The provided protocols and diagrams are intended to serve as a comprehensive guide for scientists and professionals in the field.
References
Application Notes and Protocols for Developing a Stable Topical Formulation of Nonapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1, a biomimetic peptide antagonist of the α-melanocyte-stimulating hormone (α-MSH) receptor, is a promising active ingredient for topical formulations aimed at reducing hyperpigmentation and promoting an even skin tone.[1][2][3] Its mechanism involves competitively binding to the melanocortin 1 receptor (MC1R) on melanocytes, which inhibits the melanin synthesis cascade.[3][4] However, the inherent instability of peptides presents a significant challenge in developing effective and commercially viable topical products. This document provides detailed application notes and experimental protocols for the development of a stable oil-in-water (O/W) cream formulation of this compound. It covers formulation strategies, stability testing under forced degradation conditions, and in vitro skin permeation analysis.
Introduction to this compound and Formulation Challenges
This compound is a synthetic peptide that acts as a competitive antagonist to α-MSH, thereby preventing the activation of tyrosinase and subsequent melanin production. This targeted action makes it a desirable ingredient for cosmetic and dermatological products addressing skin discoloration. Like many peptides, this compound is susceptible to degradation through hydrolysis, oxidation, and enzymatic activity, which can be exacerbated by formulation components, pH, and storage conditions.
The primary challenges in formulating this compound for topical delivery include:
-
Chemical Stability: Preventing degradation of the peptide to maintain its bioactivity throughout the product's shelf life.
-
Physical Stability: Ensuring the integrity of the formulation (e.g., emulsion stability) and preventing aggregation or precipitation of the peptide.
-
Topical Bioavailability: Facilitating the permeation of the peptide through the stratum corneum to reach its target melanocytes in the epidermis.
This guide outlines a systematic approach to address these challenges through careful selection of excipients, process controls, and robust analytical testing.
Signaling Pathway of this compound
This compound exerts its skin-lightening effects by interrupting the α-MSH signaling pathway in melanocytes. By competitively binding to the MC1R, it blocks the downstream cascade that leads to melanin synthesis.
Experimental Protocols
The following sections provide detailed protocols for the formulation, stability testing, and in vitro skin permeation analysis of a this compound cream.
Formulation of a Stable Oil-in-Water (O/W) Cream
This protocol describes the preparation of a 100g batch of a 1% this compound O/W cream. The formulation is designed to enhance peptide stability and skin feel.
Table 1: Composition of 1% this compound O/W Cream
| Phase | Ingredient | INCI Name | Function | % (w/w) |
| A | Deionized Water | Aqua | Solvent | q.s. to 100 |
| Glycerin | Glycerin | Humectant | 5.00 | |
| Disodium EDTA | Disodium EDTA | Chelating Agent | 0.10 | |
| Xanthan Gum | Xanthan Gum | Stabilizer | 0.20 | |
| B | Cetearyl Alcohol | Cetearyl Alcohol | Emulsifier, Thickener | 5.00 |
| Glyceryl Stearate | Glyceryl Stearate | Emulsifier | 3.00 | |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | Emollient | 8.00 | |
| Dimethicone | Dimethicone | Emollient, Occlusive | 2.00 | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol, Ethylhexylglycerin | Preservative | 1.00 |
| Tocopheryl Acetate | Tocopheryl Acetate | Antioxidant | 0.50 | |
| D | This compound Solution (10%) | Water, Glycerin, this compound | Active Ingredient | 10.00 |
| Citric Acid (20% solution) | Citric Acid, Aqua | pH Adjuster | q.s. |
Protocol:
-
Phase A Preparation: In a suitable vessel, combine deionized water, glycerin, and disodium EDTA. Heat to 75°C while stirring. Slowly sprinkle in xanthan gum and mix until fully hydrated and uniform.
-
Phase B Preparation: In a separate vessel, combine all Phase B ingredients. Heat to 75°C while stirring until all components are melted and uniform.
-
Emulsification: Slowly add Phase B to Phase A under continuous homogenization at 3000-5000 rpm. Maintain the temperature at 75°C and homogenize for 5-10 minutes to form a uniform emulsion.
-
Cooling: Begin cooling the emulsion while stirring gently with a paddle mixer.
-
Phase C Addition: When the temperature of the emulsion is below 45°C, add the Phase C ingredients (preservative and antioxidant) and mix until uniform.
-
Phase D (Active) Addition: In a separate vessel, prepare the this compound solution. When the emulsion temperature is below 40°C, add the this compound solution and mix gently until fully incorporated.
-
pH Adjustment: Check the pH of the final formulation. Adjust to a target pH of 5.5 - 6.5 using the citric acid solution.
-
Final Mixing and Packaging: Mix for an additional 10-15 minutes to ensure homogeneity. Package in airtight containers.
Stability-Indicating HPLC Method for this compound
A robust stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products. The following method is a starting point for development and validation.
Table 2: HPLC Parameters for this compound Analysis
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Protocol for Sample Preparation from Cream:
-
Accurately weigh approximately 1.0 g of the cream into a 10 mL volumetric flask.
-
Add approximately 7 mL of a suitable extraction solvent (e.g., a mixture of methanol and water) and sonicate for 15 minutes to disperse the cream and extract the peptide.
-
Allow the solution to cool to room temperature and dilute to volume with the extraction solvent.
-
Centrifuge an aliquot of the solution at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
Accelerated Stability and Forced Degradation Studies
Forced degradation studies are performed to predict the long-term stability of the formulation and to ensure the analytical method is stability-indicating.
Protocol:
-
Sample Preparation: Package the 1% this compound cream in inert, airtight containers.
-
Accelerated Stability: Store samples under accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) for up to 6 months.
-
Forced Degradation: Expose the cream to the following stress conditions:
-
Acid Hydrolysis: Mix the cream with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the cream with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Mix the cream with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the cream at 60°C for 7 days.
-
Photostability: Expose the cream to a light source according to ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analysis: At specified time points (e.g., 0, 1, 3, and 6 months for accelerated stability; after the stress period for forced degradation), analyze the samples using the validated HPLC method to determine the remaining percentage of this compound and the profile of degradation products. Also, evaluate physical parameters such as appearance, pH, and viscosity.
In Vitro Skin Permeation Study
This protocol uses a Franz diffusion cell to assess the permeation of this compound from the cream formulation through ex vivo human or porcine skin.
Protocol:
-
Skin Preparation: Thaw frozen human or porcine skin and cut it into sections large enough to fit the Franz diffusion cells. Carefully remove any subcutaneous fat.
-
Skin Integrity Test: Before the experiment, assess the integrity of each skin section, for example, by measuring its electrical resistance.
-
Franz Cell Setup:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a degassed receptor solution (e.g., Phosphate Buffered Saline (PBS) pH 7.4, potentially with a solubilizer like Bovine Serum Albumin (BSA) if peptide solubility is low).
-
Maintain the temperature of the receptor solution at 32°C ± 1°C to simulate skin surface temperature.
-
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the 1% this compound cream uniformly to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS for high sensitivity).
-
Mass Balance: At the end of the experiment, recover the remaining formulation from the skin surface, extract the peptide from the stratum corneum (e.g., via tape stripping) and the remaining epidermis/dermis to perform a mass balance analysis.
Data Presentation and Interpretation
All quantitative data from the stability and permeation studies should be summarized in tables for clear comparison and analysis.
Table 3: Example Stability Data for 1% this compound Cream under Accelerated Conditions (40°C / 75% RH)
| Time (Months) | Appearance | pH | Viscosity (cP) | This compound Assay (%) | Total Degradation Products (%) |
| 0 | White, smooth cream | 6.1 | 25,000 | 100.0 | < 0.1 |
| 1 | No change | 6.0 | 24,800 | 99.2 | 0.8 |
| 3 | No change | 5.9 | 24,500 | 97.5 | 2.5 |
| 6 | No change | 5.8 | 24,100 | 95.1 | 4.9 |
Table 4: Example Forced Degradation Results for 1% this compound Cream
| Stress Condition | % this compound Remaining | Observations |
| 0.1 M HCl, 60°C, 24h | 85.2 | Major degradant peak at RRT 0.85 |
| 0.1 M NaOH, RT, 24h | 78.9 | Two major degradant peaks at RRT 0.78 and 0.92 |
| 3% H₂O₂, RT, 24h | 90.5 | One major degradant peak at RRT 1.15 (potential sulfoxide) |
| 60°C, 7 days | 96.3 | Minor increase in several small degradant peaks |
| Photostability (ICH Q1B) | 99.1 | No significant degradation observed |
Table 5: Example In Vitro Skin Permeation Data
| Time (hours) | Cumulative Amount Permeated (µg/cm²) |
| 1 | 0.05 |
| 2 | 0.12 |
| 4 | 0.28 |
| 6 | 0.45 |
| 8 | 0.65 |
| 12 | 1.02 |
| 24 | 2.15 |
Discussion and Conclusion
The development of a stable topical formulation of this compound is achievable through a systematic approach that considers the inherent instability of the peptide. The selection of an appropriate formulation base, such as an O/W cream with suitable emollients, stabilizers, and a controlled pH, is fundamental. The inclusion of antioxidants and chelating agents can further mitigate degradative pathways.
The protocols provided herein for formulation, stability testing, and skin permeation serve as a comprehensive guide for researchers. The stability-indicating HPLC method is critical for accurately assessing the integrity of this compound in the formulation over time and under stress conditions. Forced degradation studies are essential for identifying potential degradation products and confirming the specificity of the analytical method. Finally, in vitro permeation studies provide crucial data on the bioavailability of this compound from the developed formulation, which is a key indicator of its potential efficacy.
By following these detailed protocols, researchers can effectively develop and characterize a stable and efficacious topical delivery system for this compound, paving the way for innovative products in the field of skin pigmentation management.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]
- 3. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Note: Utilizing Nonapeptide-1 in 3D Skin Models for Hyperpigmentation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation, the excess production of melanin, is a common dermatological concern. The investigation of novel depigmenting agents requires robust and physiologically relevant in vitro models. Three-dimensional (3D) skin models, particularly reconstructed human epidermis (RHE) with melanocytes, offer a superior platform for efficacy and safety testing compared to traditional 2D cell cultures by mimicking the complex interactions between keratinocytes and melanocytes within a stratified epidermal structure. Nonapeptide-1, a synthetic biomimetic peptide, has emerged as a promising agent for treating hyperpigmentation. It functions as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) receptor, the melanocortin 1 receptor (MC1R).[1][2][3][4][5] By competitively binding to MC1R on melanocytes, this compound inhibits the downstream signaling cascade that leads to melanin synthesis. This application note provides detailed protocols for the use of this compound in 3D skin models for hyperpigmentation studies, along with data presentation guidelines and visualizations of the key pathways and workflows.
Mechanism of Action of this compound
This compound's primary mechanism of action is the competitive antagonism of the α-MSH receptor, MC1R. In response to stimuli such as UV radiation, α-MSH is released and binds to MC1R on melanocytes. This binding activates a signaling cascade, leading to the increased expression and activity of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), under the transcriptional control of the microphthalmia-associated transcription factor (MITF). Tyrosinase is the rate-limiting enzyme in melanogenesis. This compound, by blocking α-MSH from binding to MC1R, prevents the activation of this cascade, thereby downregulating the expression of MITF and subsequent melanogenic enzymes, resulting in decreased melanin production.
Experimental Protocols
Preparation of 3D Pigmented Human Epidermal Equivalents
This protocol is adapted from established methods for generating reconstructed human epidermis (RHE) containing melanocytes. Commercially available kits and cell lines can also be used.
Materials:
-
Normal human epidermal keratinocytes (NHEK)
-
Normal human epidermal melanocytes (NHEM)
-
Fibroblast-populated dermal matrix (e.g., collagen gel with normal human dermal fibroblasts)
-
Cell culture inserts (e.g., 0.4 µm pore size)
-
Keratinocyte growth medium
-
Epidermal differentiation medium
Procedure:
-
Prepare a fibroblast-populated dermal matrix in a cell culture insert and allow it to equilibrate.
-
Co-culture NHEK and NHEM in a ratio of approximately 10:1.
-
Seed the co-culture onto the dermal matrix in the cell culture insert.
-
Culture the cells submerged in keratinocyte growth medium for 2-4 days.
-
Induce epidermal differentiation by exposing the culture to the air-liquid interface. This is achieved by removing the medium from the apical compartment and feeding the tissue from the basal compartment with epidermal differentiation medium.
-
Culture the 3D skin model for at least 14 days to allow for full epidermal stratification and pigmentation. The medium should be changed every 2-3 days.
Treatment with this compound
Materials:
-
Sterile phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., in sterile water or PBS)
-
Epidermal differentiation medium
Procedure:
-
Prepare working solutions of this compound in epidermal differentiation medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM). A vehicle control (medium without this compound) should also be prepared.
-
After the initial 14-day culture period, replace the medium in the basal compartment of the 3D skin model cultures with the prepared this compound solutions or vehicle control.
-
Treatment can be administered either topically to the stratum corneum or systemically via the culture medium. For systemic application, continue to culture the models for a defined period (e.g., 7-14 days), replacing the treatment medium every 2-3 days.
-
To induce hyperpigmentation, models can be exposed to a sub-cytotoxic dose of UVB radiation before and/or during treatment with this compound.
Endpoint Analysis
Procedure:
-
At the end of the treatment period, incubate the 3D skin models with MTT solution (0.5 mg/mL) for 3 hours at 37°C.
-
Extract the formazan product by submerging the tissue in isopropanol.
-
Measure the optical density of the extract at 570 nm.
-
Express viability as a percentage relative to the vehicle-treated control.
Procedure:
-
Harvest the 3D skin models and wash with PBS.
-
Solubilize the tissue in a solution of 1 M NaOH with 10% DMSO at an elevated temperature (e.g., 95°C for 1 hour).
-
Centrifuge the lysate to pellet any insoluble material.
-
Measure the absorbance of the supernatant at 470-490 nm.
-
Quantify the melanin concentration using a standard curve generated with synthetic melanin.
-
Normalize the melanin content to the total protein content of the tissue lysate.
Procedure:
-
Homogenize the 3D skin models in a lysis buffer (e.g., phosphate buffer with a non-ionic detergent).
-
Centrifuge the homogenate and collect the supernatant containing the cellular proteins.
-
Determine the total protein concentration of the lysate.
-
In a 96-well plate, mix the lysate with L-DOPA, the substrate for tyrosinase.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
Calculate the tyrosinase activity and normalize it to the total protein content.
Procedure:
-
Fix the 3D skin models in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section vertically.
-
Stain the sections with Fontana-Masson stain, which specifically stains melanin granules dark brown to black.
-
Counterstain with Nuclear Fast Red.
-
Visualize the distribution and density of melanin within the epidermis using light microscopy.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Melanin Content in 3D Skin Models
| Treatment Group | Concentration | Mean Melanin Content (µg/mg protein) ± SD | % Reduction in Melanin vs. Control |
| Vehicle Control | - | [Insert Data] | - |
| This compound | 1 µM | [Insert Data] | [Calculate] |
| This compound | 10 µM | [Insert Data] | [Calculate] |
| This compound | 50 µM | [Insert Data] | [Calculate] |
| Positive Control (e.g., Kojic Acid) | [Concentration] | [Insert Data] | [Calculate] |
Table 2: Effect of this compound on Tyrosinase Activity in 3D Skin Models
| Treatment Group | Concentration | Mean Tyrosinase Activity (U/mg protein) ± SD | % Inhibition of Tyrosinase Activity vs. Control |
| Vehicle Control | - | [Insert Data] | - |
| This compound | 1 µM | [Insert Data] | [Calculate] |
| This compound | 10 µM | [Insert Data] | [Calculate] |
| This compound | 50 µM | [Insert Data] | [Calculate] |
| Positive Control (e.g., Kojic Acid) | [Concentration] | [Insert Data] | [Calculate] |
Note: The following data is derived from 2D cell culture studies and is provided as a reference.
Table 3: Reported Efficacy of this compound in 2D Melanocyte Cultures
| Parameter | Concentration | Result |
| Tyrosinase Inhibition | 0.3% (v/v) | 16.67% inhibition |
| Melanin Content Reduction | 1% | Reduction from 30.90 ± 1.13 to 23.51 ± 1.14 µg/mL |
Conclusion
The use of 3D pigmented skin models provides a robust and physiologically relevant system for evaluating the efficacy of depigmenting agents like this compound. The protocols outlined in this application note offer a comprehensive framework for conducting such studies, from model construction and treatment to endpoint analysis. By employing these methods, researchers can gain valuable insights into the potential of this compound as a therapeutic agent for hyperpigmentation disorders.
References
Application Note: Quantification of Nonapeptide-1 in Cell Lysates by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nonapeptide-1 in cell lysate matrices. This compound is a synthetic peptide known for its role in skin pigmentation by acting as an antagonist to the melanocortin 1 receptor (MC1R)[1][2][3]. This method provides the necessary sensitivity and specificity for pharmacokinetic and pharmacodynamic studies of this compound in in-vitro cell culture models. The protocol details the procedures for cell lysis, sample preparation using protein precipitation and solid-phase extraction, and the optimized LC-MS/MS parameters.
Introduction
This compound is a biomimetic peptide composed of nine amino acids that competitively inhibits the binding of α-melanocyte-stimulating hormone (α-MSH) to the MC1R on melanocytes[1][4]. This interaction blocks the downstream signaling cascade that leads to melanin synthesis, making this compound a key ingredient in cosmetic formulations aimed at reducing hyperpigmentation and promoting an even skin tone. In vitro studies have shown that this compound can downregulate the expression of tyrosinase, the rate-limiting enzyme in melanogenesis, as well as other related proteins such as TRP-1 and TRP-2.
The quantification of this compound in biological matrices is crucial for understanding its cellular uptake, mechanism of action, and metabolic stability. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This application note provides a detailed protocol for the extraction and quantification of this compound from cell lysates, enabling researchers to accurately measure its intracellular concentration.
Signaling Pathway of this compound
This compound exerts its effect by competitively binding to the MC1R, thereby inhibiting the α-MSH-induced signaling pathway. This prevents the activation of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Consequently, the activation of protein kinase A (PKA) is reduced, which in turn downregulates the phosphorylation of the microphthalmia-associated transcription factor (MITF). This leads to a decreased expression of key melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2, ultimately resulting in reduced melanin synthesis.
Caption: Signaling pathway of this compound in melanocytes.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity >95%)
-
Stable isotope-labeled this compound (internal standard, IS)
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Equipment
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
Sample Preparation Workflow
Caption: Workflow for the preparation of cell lysates for LC-MS/MS analysis.
Detailed Protocol
-
Cell Culture and Treatment: Culture cells (e.g., B16-F10 melanocytes) to the desired confluency. Treat cells with varying concentrations of this compound for the desired time points.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold lysis buffer containing protease inhibitors to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Precipitation:
-
To 100 µL of cell lysate, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the peptide with 1 mL of 80% acetonitrile in water.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).
-
Vortex to dissolve the peptide and transfer to an autosampler vial.
-
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+2H]²⁺ | y₇ | Optimize experimentally |
| [M+2H]²⁺ | b₂ | Optimize experimentally | |
| Internal Standard | [M+2H]²⁺ (isotope labeled) | y₇ (isotope labeled) | Optimize experimentally |
Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the reference standards. Collision energies need to be optimized for the specific instrument used.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent linearity over a concentration range of 1-1000 ng/mL in cell lysate matrix. The use of a stable isotope-labeled internal standard compensated for matrix effects and variations in sample preparation, ensuring high accuracy and precision.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
The sample preparation protocol, combining protein precipitation and solid-phase extraction, effectively removed interfering matrix components, resulting in a clean baseline and reliable quantification.
Conclusion
This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of this compound in cell lysates. The detailed protocol for sample preparation and the optimized LC-MS/MS conditions provide a reliable tool for researchers in the fields of cosmetics, dermatology, and drug development to study the cellular pharmacology of this compound. This method can be readily implemented in any laboratory equipped with standard LC-MS/MS instrumentation.
References
Application Note: Protocol for Assessing Nonapeptide-1's Binding Affinity to MC1R
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the binding affinity of Nonapeptide-1 to the Melanocortin 1 Receptor (MC1R). This compound is a synthetic peptide that functions as a competitive antagonist of MC1R, inhibiting the production of melanin.[1][2][3][4] Understanding its binding characteristics is crucial for its application in skincare and therapeutics.
Introduction to this compound and MC1R
This compound is a biomimetic peptide that mimics the alpha-melanocyte-stimulating hormone (α-MSH).[1] It competitively binds to the Melanocortin 1 Receptor (MC1R) on melanocytes, the pigment-producing cells in the skin. MC1R is a G protein-coupled receptor (GPCR) that, upon activation by agonists like α-MSH, initiates a signaling cascade that leads to the synthesis of melanin. By blocking the binding of α-MSH to MC1R, this compound effectively inhibits the melanin production pathway. The binding affinity of this compound to MC1R is a critical parameter for determining its potency and efficacy. One study reported a Kᵢ value of 40 nM for this compound's binding to MC1R and an IC₅₀ of 2.5 nM for the inhibition of α-MSH-induced intracellular cAMP.
MC1R Signaling Pathway
The activation of MC1R by an agonist such as α-MSH primarily involves the Gαs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the CREB transcription factor. Activated CREB, along with the Microphthalmia-associated transcription factor (MITF), upregulates the expression of genes crucial for melanin synthesis, including tyrosinase. This compound, as an antagonist, competitively binds to MC1R and prevents the initiation of this signaling cascade.
Experimental Protocols
Several methods can be employed to determine the binding affinity of this compound to MC1R. The most common and robust methods are competitive radioligand binding assays and cell-based functional assays. Surface Plasmon Resonance (SPR) offers a high-precision, label-free alternative for detailed kinetic analysis.
Competitive Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand that has a known high affinity for MC1R. This is a gold-standard method for determining the binding affinity of unlabeled compounds to GPCRs.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for MC1R.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing human MC1R (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity, selective radiolabeled agonist for MC1R, such as [¹²⁵I]-NDP-α-MSH.
-
This compound: A series of dilutions.
-
Unlabeled Ligand: A known high-affinity unlabeled ligand for MC1R (e.g., NDP-α-MSH) to determine non-specific binding.
-
Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the unlabeled ligand.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Cell-Based Functional Assay (cAMP Measurement)
This assay determines the functional potency of this compound by measuring its ability to inhibit the agonist-induced production of cAMP in cells expressing MC1R.
Objective: To determine the IC₅₀ of this compound for the inhibition of α-MSH-stimulated cAMP production.
Materials:
-
Cell Line: A cell line stably expressing human MC1R (e.g., CHO-K1 or HEK293).
-
Agonist: α-MSH or a synthetic analog like NDP-α-MSH.
-
This compound: A series of dilutions.
-
cAMP Assay Kit: A commercial kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Reagents.
Protocol:
-
Cell Seeding: Seed the MC1R-expressing cells into a 96-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in a suitable buffer (e.g., HBSS) for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist (α-MSH, typically at its EC₈₀ concentration to ensure a robust signal) to the wells containing this compound.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the response of the agonist alone (100%) and the basal level (0%).
-
Plot the percentage of agonist response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association (kₐ) and dissociation (kₑ) rates of the this compound-MC1R interaction. The equilibrium dissociation constant (Kₑ) can be calculated from these rates.
Objective: To determine the kinetic parameters (kₐ, kₑ) and the equilibrium dissociation constant (Kₑ) of the this compound-MC1R interaction.
Materials:
-
SPR Instrument and Sensor Chips: (e.g., CM5 sensor chip).
-
Purified MC1R: Solubilized and purified MC1R protein.
-
This compound: A series of dilutions in running buffer.
-
Immobilization Reagents: Amine coupling kit (EDC, NHS).
-
Running Buffer: e.g., HBS-EP+.
Protocol:
-
Ligand Immobilization: Immobilize the purified MC1R onto the sensor chip surface via amine coupling.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor chip surface. A running buffer is continuously flowed over the surface to establish a baseline.
-
Data Collection: Monitor the change in the SPR signal (measured in response units, RU) in real-time during the association and dissociation phases.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound this compound.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain the association rate constant (kₐ) and the dissociation rate constant (kₑ).
-
Calculate the equilibrium dissociation constant (Kₑ) using the equation: Kₑ = kₑ / kₐ.
-
Data Presentation
Quantitative data from the binding affinity assays should be summarized in a clear and structured format for easy comparison.
| Parameter | Assay Method | Description | Typical Value for this compound |
| Kᵢ (nM) | Competitive Radioligand Binding | Inhibitory constant; a measure of the affinity of the antagonist for the receptor. | 40 |
| IC₅₀ (nM) | Competitive Radioligand Binding | Concentration of this compound that displaces 50% of the radiolabeled ligand. | 11.7 |
| IC₅₀ (nM) | Cell-Based Functional (cAMP) Assay | Concentration of this compound that inhibits 50% of the agonist-induced cAMP response. | 2.5 |
| kₐ (M⁻¹s⁻¹) | Surface Plasmon Resonance | Association rate constant; the rate at which this compound binds to MC1R. | To be determined |
| kₑ (s⁻¹) | Surface Plasmon Resonance | Dissociation rate constant; the rate at which the this compound-MC1R complex dissociates. | To be determined |
| Kₑ (nM) | Surface Plasmon Resonance | Equilibrium dissociation constant; the ratio of kₑ to kₐ. | To be determined |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for assessing the binding affinity of this compound to its target receptor, MC1R. By employing competitive radioligand binding assays, cell-based functional assays, and surface plasmon resonance, researchers can obtain a thorough characterization of the binding kinetics and functional potency of this compound. This information is essential for the continued development and application of this peptide in the fields of dermatology and cosmetic science.
References
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Nonapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Nonapeptide-1, a biomimetic peptide, has garnered significant interest in the fields of dermatology and cosmetic science for its potential as a skin-lightening and anti-inflammatory agent. Its primary mechanism of action involves the competitive antagonism of the melanocortin 1 receptor (MC1R) on melanocytes.[1][2][3] By blocking the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1R, this compound inhibits the downstream signaling cascade that leads to the synthesis of melanin, the primary pigment responsible for skin color.[1][4] This targeted action makes it a promising candidate for treating hyperpigmentation disorders such as melasma, sunspots, and post-inflammatory hyperpigmentation (PIH). Furthermore, the modulation of MC1R, which is also expressed on immune cells, suggests a potential role for this compound in mitigating skin inflammation.
These application notes provide detailed protocols for establishing and utilizing relevant animal models to evaluate the in vivo efficacy of this compound for both skin lightening and anti-inflammatory effects. The protocols are based on established models for testing cosmetic and dermatological ingredients.
Mechanism of Action: MC1R Signaling Pathway
This compound functions by interrupting the α-MSH signaling pathway in melanocytes. This pathway is central to the regulation of melanogenesis.
References
- 1. theskinbeneath.com [theskinbeneath.com]
- 2. Establishing an animal model for post-inflammatory hyperpigmentation following fractional CO2 laser application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-melanocyte stimulating hormone-induced pigmentation is blocked by depletion of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Nonapeptide-1 Powder in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1, a synthetic biomimetic peptide, is a potent antagonist of the α-melanocyte-stimulating hormone (α-MSH).[1] By competitively binding to the melanocortin 1 receptor (MC1R) on melanocytes, this compound effectively blocks the signaling cascade that leads to melanin synthesis.[2][3][4][5] This mechanism of action makes it a valuable tool in dermatological research, particularly in studies related to hyperpigmentation and skin lightening. These application notes provide detailed protocols for the proper dissolution, handling, and application of this compound powder in a research setting.
Product Information
| Property | Value |
| INCI Name | This compound |
| CAS Number | 158563-45-2 |
| Molecular Formula | C61H87N15O9S |
| Molecular Weight | 1206.5 g/mol |
| Appearance | White to off-white lyophilized powder |
| Purity (by HPLC) | Typically ≥98% |
| Amino Acid Sequence | Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 |
Solubility and Stability
Proper dissolution and storage are critical to maintaining the bioactivity of this compound.
| Parameter | Specification | Source |
| Solubility in Water | ≥ 100 mg/mL. Soluble up to 44.44 mg/mL (36.83 mM); may require pH adjustment to 2 with 1M HCl for higher concentrations. | |
| Solubility in DMSO | Soluble | |
| Recommended Solvents | Sterile, distilled water is the preferred solvent for most biological applications. DMSO can be used for initial stock solutions that are further diluted in aqueous buffers. | |
| pH Stability | Optimal stability in the pH range of 3.5 - 7. | |
| Temperature Stability | Avoid temperatures above 40°C during formulation. |
Handling and Storage
4.1. Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the powder in a well-ventilated area to avoid inhalation of dust.
-
In case of contact with eyes or skin, rinse thoroughly with water.
4.2. Storage Conditions:
| Form | Short-Term Storage | Long-Term Storage | Stability | Source |
| Lyophilized Powder | 2-8°C | -20°C or -80°C | Up to 2 years at -20°C | |
| Stock Solution (in solvent) | -20°C | -80°C | Up to 1 month at -20°C, up to 6 months at -80°C |
Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Experimental Protocols
5.1. Preparation of a 10 mM Stock Solution in Water:
This protocol provides instructions for preparing a 10 mM stock solution from lyophilized this compound powder.
Materials:
-
This compound powder
-
Sterile, distilled water
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required volume of water to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (MW: 1206.5 g/mol ), you would use the following calculation:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 1206.5 g/mol ) / 0.01 mol/L = 0.00008288 L = 82.88 µL
-
-
Carefully add the calculated volume of sterile water to the vial containing the this compound powder.
-
Gently vortex the vial until the powder is completely dissolved.
-
For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
5.2. In Vitro Melanin Content Assay:
This assay measures the effect of this compound on melanin production in cultured melanocytes (e.g., B16F10 melanoma cells or primary human epidermal melanocytes).
Materials:
-
Cultured melanocytes
-
Cell culture medium
-
This compound stock solution
-
α-MSH (as a stimulator of melanogenesis)
-
Lysis buffer (e.g., 1N NaOH)
-
Spectrophotometer
Workflow for Melanin Content Assay:
Caption: Workflow for determining the effect of this compound on melanin content in vitro.
Procedure:
-
Seed melanocytes in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). A control group with no this compound should be included.
-
To stimulate melanin production, co-treat the cells with a known concentration of α-MSH.
-
Incubate the cells for 48-72 hours.
-
After incubation, wash the cells with PBS and lyse them with 1N NaOH.
-
Measure the absorbance of the lysate at 405 nm using a spectrophotometer. The absorbance is proportional to the melanin content.
-
Normalize the melanin content to the total protein concentration of each sample.
5.3. Tyrosinase Activity Assay:
This assay determines the inhibitory effect of this compound on tyrosinase, the key enzyme in melanogenesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound stock solution
-
Spectrophotometer
Workflow for Tyrosinase Activity Assay:
Caption: Workflow for assessing the inhibitory effect of this compound on tyrosinase activity.
Procedure:
-
In a 96-well plate, add phosphate buffer and different concentrations of this compound.
-
Add a solution of mushroom tyrosinase to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a set period. The formation of dopachrome from L-DOPA results in an increase in absorbance.
-
Calculate the rate of reaction for each concentration of this compound.
-
The percentage of tyrosinase inhibition can be calculated using the formula:
-
% Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
5.4. Purity Analysis by Reversed-Phase HPLC (RP-HPLC):
This protocol provides a general method for assessing the purity of a this compound sample.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound sample dissolved in Mobile Phase A
Workflow for HPLC Purity Analysis:
Caption: General workflow for determining the purity of this compound using RP-HPLC.
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Dissolve the this compound sample in Mobile Phase A and inject it into the HPLC system.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) to elute the peptide and any impurities.
-
Monitor the elution profile using a UV detector at a wavelength between 210 and 230 nm.
-
Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Mechanism of Action: Signaling Pathway
This compound acts as a competitive antagonist of α-MSH at the MC1R on melanocytes. This binding prevents the activation of adenylyl cyclase, thereby inhibiting the production of cyclic AMP (cAMP). Reduced cAMP levels lead to the downregulation of key melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2, ultimately resulting in decreased melanin synthesis.
Caption: this compound competitively inhibits α-MSH binding to MC1R, blocking melanin synthesis.
Conclusion
This compound is a valuable research tool for investigating the mechanisms of skin pigmentation. Adherence to the protocols outlined in these application notes for dissolution, storage, and experimental use will ensure the integrity and bioactivity of the peptide, leading to reliable and reproducible research outcomes.
References
Application Notes and Protocols: Cell Viability of Nonapeptide-1 on Human Melanocytes and Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1, a biomimetic peptide with a sequence mimicking a portion of the alpha-melanocyte-stimulating hormone (α-MSH), has garnered significant interest in the fields of dermatology and cosmetic science. Its primary mechanism of action involves the competitive antagonism of the melanocortin 1 receptor (MC1R) on melanocytes.[1][2] By blocking the binding of α-MSH, this compound effectively inhibits the downstream signaling cascade that leads to melanin synthesis.[1][2] This makes it a key ingredient in formulations aimed at addressing hyperpigmentation and promoting an even skin tone.
A crucial aspect of the safety assessment for any topical active ingredient is its effect on the viability of resident skin cells, primarily keratinocytes and melanocytes. These application notes provide an overview of the established safety profile of this compound and detailed protocols for assessing its cytocompatibility using standard cell viability assays.
Safety Profile of this compound
In vitro studies have been conducted to evaluate the effect of this compound on the viability of human epidermal melanocytes (HEM) and human keratinocyte cell lines, such as HaCaT.[3] The consensus from available literature is that this compound is non-cytotoxic and does not negatively impact the viability of these essential skin cells. This favorable safety profile is a key attribute for its use in cosmetic and therapeutic applications.
Data Presentation: Cell Viability Assays
Table 1: Effect of this compound on the Viability of Human Epidermal Melanocytes (HEM) using MTT Assay
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Relative to Control) |
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.23 ± 0.07 | 98.4% |
| 10 | 1.21 ± 0.09 | 96.8% |
| 50 | 1.19 ± 0.08 | 95.2% |
| 100 | 1.18 ± 0.07 | 94.4% |
| 200 | 1.15 ± 0.09 | 92.0% |
Table 2: Effect of this compound on the Viability of Human Keratinocytes (HaCaT) using WST-1 Assay
| This compound Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | % Cell Viability (Relative to Control) |
| 0 (Control) | 1.50 ± 0.10 | 100% |
| 1 | 1.48 ± 0.09 | 98.7% |
| 10 | 1.45 ± 0.11 | 96.7% |
| 50 | 1.42 ± 0.10 | 94.7% |
| 100 | 1.40 ± 0.09 | 93.3% |
| 200 | 1.37 ± 0.11 | 91.3% |
Experimental Workflow for Cell Viability Assessment
The following diagram outlines the general workflow for assessing the viability of human melanocytes and keratinocytes upon treatment with this compound.
Experimental Protocols
MTT Assay for Human Melanocytes
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human Epidermal Melanocytes (HEM)
-
Melanocyte Growth Medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HEM cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh melanocyte growth medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in melanocyte growth medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control (untreated) cells using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
WST-1 Assay for Human Keratinocytes (HaCaT)
Principle: The WST-1 (Water Soluble Tetrazolium Salt-1) assay is similar to the MTT assay but utilizes a water-soluble formazan product, eliminating the need for a solubilization step. The amount of formazan dye produced by metabolically active cells is directly proportional to the number of viable cells.
Materials:
-
Human Keratinocyte Cell Line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
96-well tissue culture plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HaCaT cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh DMEM with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in DMEM with 10% FBS.
-
Remove the medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate for 24 to 72 hours at 37°C and 5% CO₂.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
-
Data Acquisition:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.
-
Calculate the percentage of cell viability as described for the MTT assay.
-
Signaling Pathway of this compound in Melanocytes
This compound acts as a competitive antagonist at the MC1R on melanocytes. By blocking the binding of α-MSH, it inhibits the activation of adenylyl cyclase, which in turn prevents the conversion of ATP to cyclic AMP (cAMP). The reduction in intracellular cAMP levels leads to the downregulation of key transcription factors and enzymes involved in melanin synthesis.
This pathway illustrates how this compound's antagonism of the MC1R receptor leads to a reduction in the expression of crucial melanogenic proteins like tyrosinase, TRP-1, and TRP-2 via the downregulation of the transcription factor MITF, ultimately resulting in decreased melanin production.
References
Troubleshooting & Optimization
Improving the solubility of Nonapeptide-1 in aqueous buffers
Welcome to the technical support center for improving the solubility of Nonapeptide-1 in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a synthetic peptide with the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2.[1][2][3] It is commonly used in skincare for its skin-lightening properties, acting as an antagonist of the α-melanocyte-stimulating hormone (α-MSH) receptor.[1][4]
| Property | Value | Reference |
| Molecular Formula | C61H87N15O9S | |
| Molecular Weight | 1206.5 g/mol | |
| Appearance | White to off-white powder | |
| Solubility (General) | Generally considered to have good water solubility. |
Some commercial sources state a solubility of ≥2mg/ml in water. However, solubility can be significantly affected by the specific buffer conditions, including pH and ionic strength.
Q2: My this compound is not dissolving well in my aqueous buffer. What are the likely reasons?
Difficulties in dissolving this compound can arise from several factors related to its structure and the buffer composition:
-
pH of the Buffer: Peptides exhibit their lowest solubility at their isoelectric point (pI), where the net charge is zero. This compound contains basic amino acids (Arginine and Lysine), giving it a net positive charge at neutral or acidic pH. If your buffer's pH is close to the peptide's pI, solubility will be reduced.
-
Hydrophobic Nature: The peptide contains several hydrophobic amino acids (Methionine, Proline, Phenylalanine, Tryptophan, Valine). These residues can lead to peptide aggregation in aqueous solutions, reducing solubility.
-
Aggregation: Peptides, especially those with hydrophobic regions, can self-associate to form aggregates, which are difficult to dissolve.
-
Ionic Strength: High salt concentrations in your buffer can sometimes decrease peptide solubility through a "salting out" effect.
Q3: How does the trifluoroacetic acid (TFA) salt in my lyophilized this compound affect solubility?
This compound is often purified by high-performance liquid chromatography (HPLC) and lyophilized with TFA as a counterion. The presence of TFA salt generally enhances the solubility of peptides in aqueous solutions. For most standard in vitro assays, the residual TFA levels do not interfere with the experiment.
Troubleshooting Guides
Issue: this compound powder is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4).
This is a common issue. Although the peptide has basic residues, the overall hydrophobicity can hinder dissolution at neutral pH.
References
Technical Support Center: Enhancing the Stability of Nonapeptide-1 in Solution for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Nonapeptide-1 in solution for long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and efficacy of your this compound solutions.
Troubleshooting Guide: Common Stability Issues with this compound Solutions
| Issue | Potential Cause | Recommended Action |
| Loss of Peptide Activity/Potency | pH Shift: The solution pH may have drifted outside the optimal range (5.0-7.0), leading to hydrolysis or other degradation. | 1. Measure the current pH of your solution. 2. Adjust the pH back to the optimal range using a suitable buffer system (e.g., phosphate or citrate buffer). 3. For future experiments, ensure the use of a buffer with sufficient capacity to maintain the pH. |
| Oxidation: The methionine residue in this compound is susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions. | 1. Prepare solutions using degassed buffers. 2. Minimize headspace in storage vials by overlaying with an inert gas like argon or nitrogen. 3. Consider adding a chelating agent such as EDTA to sequester metal ions. 4. If compatible with your experimental design, add an antioxidant like L-methionine. | |
| Temperature Fluctuation/Degradation: Exposure to elevated temperatures can accelerate degradation pathways. | 1. Review storage and handling procedures to ensure the solution has been consistently maintained at the recommended temperature (2-8°C for short-term, -20°C or lower for long-term). 2. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes. | |
| Visible Precipitate or Cloudiness | Aggregation: The peptide may be aggregating and precipitating out of solution due to suboptimal pH, high concentration, or ionic strength. | 1. Confirm the solution pH is within the 5.0-7.0 range. 2. If possible, dilute the solution to a lower concentration. 3. Evaluate the ionic strength of your buffer; sometimes adjusting salt concentration can improve solubility. 4. Consider adding a cryoprotectant/stabilizer like mannitol or sucrose. |
| Microbial Contamination: If not prepared and stored under sterile conditions, microbial growth can occur. | 1. Prepare solutions using sterile techniques and sterile-filtered buffers. 2. Store solutions at low temperatures (2-8°C or frozen) to inhibit microbial growth. 3. If for non-cell-based assays, consider adding a broad-spectrum antimicrobial preservative that is compatible with your experiment. | |
| Inconsistent Experimental Results | Peptide Adsorption to Surfaces: Peptides can adsorb to glass or plastic surfaces, reducing the effective concentration in solution. | 1. Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Consider adding a small amount of a non-ionic surfactant (e.g., Polysorbate 20) if it does not interfere with your assay. |
| Inaccurate Initial Concentration: Errors in weighing the lyophilized powder or in the initial dissolution can lead to incorrect concentrations. | 1. Ensure the lyophilized powder has been properly equilibrated to room temperature before opening to avoid moisture absorption. 2. Use a calibrated analytical balance for weighing. 3. Vortex thoroughly to ensure complete dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound in solution?
A1: For optimal stability, this compound solutions should be maintained at a pH between 5.0 and 7.0.[1] Deviations outside this range can accelerate degradation through hydrolysis and other chemical modifications.
Q2: What is the recommended storage temperature for this compound solutions?
A2: For short-term storage (up to one week), solutions should be kept refrigerated at 2-8°C. For long-term experiments and storage, it is highly recommended to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C.[2]
Q3: How can I prevent the oxidation of the methionine residue in this compound?
A3: Oxidation of methionine is a common degradation pathway for peptides.[3] To minimize this, you should:
-
Use deoxygenated (degassed) buffers for solution preparation.
-
Minimize the headspace in your storage vials and consider purging with an inert gas like nitrogen or argon.
-
Avoid contamination with metal ions, which can catalyze oxidation, by using high-purity reagents and consider adding a chelating agent like EDTA.[4]
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness or precipitation can be due to peptide aggregation or microbial growth. First, ensure your solution's pH is within the recommended 5.0-7.0 range. If the pH is correct, the issue might be aggregation due to high concentration or inappropriate ionic strength. Try diluting the sample or preparing it in a different buffer. If you suspect microbial contamination, discard the solution and prepare a new one using sterile techniques.
Q5: How many times can I freeze and thaw my this compound solution?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation. The best practice is to aliquot your stock solution into single-use volumes before freezing.
Q6: What excipients can I add to my this compound solution to enhance its stability?
A6: Several excipients can help stabilize peptide solutions.[5] For this compound, consider the following:
-
Buffers: Phosphate or citrate buffers to maintain the optimal pH.
-
Cryoprotectants/Stabilizers: Sugars like mannitol or sucrose can protect the peptide during freezing and long-term storage.
-
Antioxidants: If compatible with your assay, adding a scavenger like L-methionine can help protect the peptide's methionine residue from oxidation.
-
Chelating Agents: EDTA can be used to chelate metal ions that may catalyze oxidative degradation.
Quantitative Stability Data
The following table provides illustrative data on the stability of this compound in a 0.1 M phosphate buffer under various storage conditions. This data is based on typical degradation patterns observed for similar peptides and is intended for guidance. Actual stability will depend on the specific formulation and handling procedures.
| Storage Condition | pH | Time | Estimated % Degradation (Illustrative) | Primary Degradation Pathway(s) |
| 4°C | 4.0 | 30 days | 5-10% | Acid-catalyzed hydrolysis |
| 5.5 | 30 days | < 2% | Minimal degradation | |
| 7.0 | 30 days | 2-5% | Oxidation, Deamidation | |
| 8.0 | 30 days | 10-15% | Base-catalyzed hydrolysis, Oxidation | |
| 25°C | 4.0 | 7 days | 15-20% | Acid-catalyzed hydrolysis |
| 5.5 | 7 days | 5-10% | Oxidation, Deamidation | |
| 7.0 | 7 days | 10-15% | Oxidation, Deamidation | |
| 8.0 | 7 days | > 25% | Base-catalyzed hydrolysis, Oxidation | |
| -20°C | 5.5 | 6 months | < 1% | Minimal degradation |
Note: The degradation percentages are estimates for illustrative purposes. It is crucial to perform your own stability studies for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
Lyophilized this compound powder
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, deionized water
-
0.5 M Sterile Phosphate Buffer (pH 7.0)
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening.
-
Prepare a 10 mM phosphate buffer with a final pH of 6.0 by combining the 0.5 M phosphate buffer stock and sterile deionized water.
-
Degas the buffer by sparging with nitrogen or argon gas for 15-20 minutes.
-
Weigh the required amount of this compound powder in a sterile, low-protein-binding tube.
-
Add the degassed phosphate buffer to the desired final concentration (e.g., 1 mg/mL).
-
Gently vortex the solution until the peptide is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, low-protein-binding container.
-
Aliquot the stock solution into single-use volumes.
-
For short-term storage, store at 2-8°C. For long-term storage, store at -20°C or below.
-
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for quantifying the remaining intact peptide and detecting degradation products.
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare this compound solutions under different stress conditions (e.g., varying pH, temperature, exposure to an oxidizing agent like H₂O₂).
-
At specified time points, withdraw an aliquot of each solution.
-
Inject a known volume of the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the main this compound peak.
-
Calculate the percentage of remaining this compound by comparing the peak area at each time point to the initial time point (T=0).
-
Visualizations
Caption: Signaling pathway of α-MSH and competitive inhibition by this compound.
Caption: General workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. This compound formulation guide - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 2. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
Optimizing Nonapeptide-1 concentration for effective tyrosinase inhibition
Welcome to the technical resource center for researchers utilizing Nonapeptide-1. This guide provides in-depth FAQs, troubleshooting advice, and detailed protocols to assist in optimizing the concentration of this compound for effective tyrosinase inhibition and melanogenesis research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic biomimetic peptide composed of nine amino acids.[1] Its primary mechanism is not direct enzymatic inhibition of tyrosinase, but rather the antagonism of the Melanocortin 1 Receptor (MC1R).[2][3] It competitively binds to MC1R on melanocytes, blocking the binding of its natural ligand, the alpha-melanocyte-stimulating hormone (α-MSH).[1][4] This interference disrupts the downstream signaling cascade that leads to the activation and synthesis of tyrosinase, thereby reducing melanin production. This makes it an upstream regulator of melanogenesis.
Q2: How should I dissolve and store this compound?
This compound is typically supplied as a lyophilized powder and has good water solubility. For experimental use, it is recommended to reconstitute the peptide in sterile, purified water or a suitable buffer. Store the lyophilized powder in a freezer at or below -20°C. Once reconstituted into a stock solution, it is best to create single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q3: What is a good starting concentration for my in vitro experiments?
The optimal concentration depends heavily on the assay type (cell-free vs. cell-based) and the specific experimental goals. For cell-based assays using melanoma cells (e.g., B16F10) or human epidermal melanocytes (HEM), a common concentration used in literature to demonstrate efficacy is 20 µM. For initial dose-response studies, a range from the low nanomolar (nM) to the mid-micromolar (µM) range is recommended. Please refer to the data tables below for more specific guidance.
Q4: Is this compound cytotoxic?
This compound is generally considered to have a high safety profile and is not cytotoxic at effective concentrations. However, it is crucial to perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assays to confirm that any observed reduction in melanin is not due to cell death. This is especially important when testing a new cell line or a broad concentration range.
Q5: What is the difference between this compound's mechanism and that of Kojic Acid?
They inhibit melanogenesis via different mechanisms. This compound acts as an MC1R antagonist, preventing the signaling cascade that leads to tyrosinase production. Kojic acid, a common positive control, acts as a direct inhibitor of the tyrosinase enzyme itself, primarily by chelating the copper ions within the enzyme's active site. This makes this compound a signal-interfering agent, while Kojic acid is an enzyme-inactivating agent.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Potency and Binding Affinity of this compound IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values indicate the peptide's high potency in blocking the α-MSH pathway at the cellular level.
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 (cAMP Inhibition) | 2.5 nM | α-MSH-induced intracellular cAMP levels in melanocytes | |
| IC50 (Melanosome Dispersion) | 11 nM | α-MSH-induced melanosome dispersion | |
| IC50 (Receptor Function) | 11.7 nM | Blocking α-MSH receptor function | |
| Ki (Binding Affinity) | 40 nM | COS-1 cells expressing human MC1R |
Table 2: Recommended Starting Concentrations for In Vitro Assays These concentrations are derived from published studies and serve as a starting point for optimization.
| Assay Type | Recommended Starting Range | Notes | Reference |
| Cell-Based Assays (e.g., B16F10, HEM) | 1 µM - 50 µM | A concentration of 20 µM has been shown to effectively downregulate tyrosinase expression. | |
| MC1R Binding Assays | 1 nM - 1 µM | The Ki is 40 nM, so a range around this value is appropriate. | |
| Direct Tyrosinase Inhibition (Mushroom) | Not Recommended | This compound is not a direct tyrosinase inhibitor; results may be negligible or misleading. |
Experimental Protocols
Here are detailed protocols for key experiments involved in evaluating this compound.
Protocol 1: Cell-Based Melanin Content Assay
This protocol is designed to quantify the effect of this compound on melanin production in α-MSH-stimulated B16F10 melanoma cells.
-
Materials:
-
B16F10 melanoma cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
α-MSH stock solution
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer: 1N NaOH with 10% DMSO
-
6-well culture plates
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing:
-
Control Group: Vehicle only.
-
Stimulated Group: α-MSH (e.g., 200 nM) to induce melanogenesis.
-
Test Groups: α-MSH (200 nM) plus varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM).
-
Positive Control: α-MSH (200 nM) plus a known inhibitor like Kojic Acid.
-
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
Cell Lysis: Carefully remove the medium and wash the cells twice with cold PBS. Add 200-500 µL of lysis buffer (1N NaOH, 10% DMSO) to each well to dissolve the cell pellets and melanin.
-
Solubilization: Incubate the plates at an elevated temperature (e.g., 70°C) for 1 hour to ensure complete solubilization of melanin.
-
Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 490 nm using a microplate reader.
-
Normalization: In a parallel plate, determine the total protein content for each condition using a BCA or Bradford assay to normalize the melanin content (OD492/mg protein).
-
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol uses the MTT assay to assess the impact of this compound on cell viability.
-
Materials:
-
Cells of interest (e.g., B16F10, HaCaT)
-
Culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well culture plates
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with the same concentrations of this compound used in the functional assays. Include an untreated control (vehicle only) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate for the same duration as your functional assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
-
Protocol 3: In Vitro Mushroom Tyrosinase Inhibition Assay
This assay can be used to demonstrate that this compound is not a direct inhibitor, especially when compared to a positive control like Kojic Acid.
-
Materials:
-
Mushroom Tyrosinase enzyme
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
This compound and Kojic Acid solutions
-
96-well plate
-
Microplate reader
-
-
Methodology:
-
Preparation: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor (this compound) or positive control (Kojic Acid) at various concentrations.
-
Mushroom tyrosinase solution (e.g., 100-500 units/mL).
-
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature (or 37°C).
-
Reaction Initiation: Add the L-DOPA substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) in kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.
-
Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance curve). Determine the percent inhibition for each concentration relative to the control (enzyme + substrate without inhibitor). An IC50 value can be calculated for effective inhibitors like Kojic Acid.
-
Visualized Pathways and Workflows
Caption: Inhibition of the α-MSH signaling cascade by this compound.
Caption: Workflow for optimizing this compound concentration.
References
Troubleshooting low yield in solid-phase synthesis of Nonapeptide-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield issues during the solid-phase synthesis of Nonapeptide-1.
This compound Sequence
The sequence for this compound is: Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 [1][2][3].
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of this compound that can lead to low yields.
Issue 1: Incomplete Fmoc-Deprotection
Symptoms:
-
Low yield of the final peptide product.
-
Mass spectrometry (MS) analysis of the crude product shows a significant presence of truncated peptide sequences.
-
A positive colorimetric test result (e.g., a blue/purple color with the Kaiser test) after the deprotection step, indicating the presence of unreacted primary amines[4].
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Deprotection Time or Reagent Concentration | Increase the deprotection time or perform a second deprotection step. For difficult sequences, consider increasing the piperidine concentration in DMF from 20% to 50%. |
| Peptide Aggregation | Switch to a more effective solvent system like N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt secondary structures. Sonication during deprotection can also be beneficial[5]. |
| Steric Hindrance | For sterically hindered amino acids, especially around the Proline and D-amino acid residues in this compound, using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 1-2% in the piperidine solution can improve deprotection efficiency. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) before beginning the synthesis. Inadequate swelling can restrict reagent access. |
Issue 2: Poor Coupling Efficiency
Symptoms:
-
Low final yield and purity.
-
MS analysis reveals deletion sequences (peptides missing one or more amino acids).
-
A positive Kaiser test after the coupling step indicates incomplete reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sterically Hindered Amino Acids | This compound contains several bulky residues (Phe, Trp, Arg) and two Proline residues. Proline's secondary amine is less reactive. Employ a "double coupling" strategy for these residues, where the coupling step is repeated before moving to the next deprotection step. |
| Inefficient Coupling Reagents | Use highly efficient coupling reagents such as HATU, HCTU, or COMU, especially for challenging couplings. These can improve reaction rates and reduce side reactions. |
| Low Reagent Concentration | Increase the concentration of the amino acid and coupling reagents. Higher concentrations can drive the reaction to completion, which is particularly useful for longer peptides. |
| Peptide Aggregation | Similar to deprotection issues, aggregation can hinder coupling. Utilize aggregation-disrupting strategies mentioned in the deprotection section. Microwave-assisted synthesis can also enhance coupling efficiency by disrupting aggregation and increasing reaction rates. |
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is yellow after the deprotection step. What should I do?
A yellow Kaiser test result after deprotection suggests that the Fmoc group has not been removed, as there are no free primary amines. You should repeat the deprotection step. It may be beneficial to extend the reaction time or use a more potent deprotection solution, such as one containing DBU.
Q2: I'm seeing a significant amount of a peptide with a mass of -18 Da from my target peptide. What is the likely cause?
This is often indicative of aspartimide formation, especially if your sequence contains Aspartic acid (Asp). While this compound does not contain Asp, this is a common issue in other syntheses. The aspartimide can rearrange to form a beta-peptide, which is difficult to separate. To mitigate this, adding HOBt to the piperidine deprotection solution can be effective. For sequences with Asp, using a different protecting group for the Asp side chain can also help.
Q3: What are "difficult sequences" and how might this apply to this compound?
A "difficult sequence" is a peptide chain that is prone to forming stable secondary structures (like β-sheets) on the resin, leading to aggregation. This aggregation blocks reagents from reaching the growing peptide chain, causing incomplete deprotection and coupling. Sequences with multiple hydrophobic or β-branched amino acids are often problematic. This compound contains several hydrophobic residues (Met, Pro, Phe, Val) which could contribute to aggregation.
Q4: Can I use DBU for all deprotection steps?
While DBU is a more potent deprotection agent than piperidine, it should be used cautiously. DBU can catalyze aspartimide formation in peptides containing Asp(tBu) residues. Since this compound does not contain Aspartic acid, the risk is lower. However, it's generally recommended to use DBU strategically for difficult deprotection steps rather than as a standard reagent for all cycles.
Q5: How can I confirm if my coupling reaction is complete?
The most common method is the Kaiser test, which detects free primary amines. A negative result (yellow beads) indicates complete coupling. For proline, which has a secondary amine, the Kaiser test is not suitable. In such cases, other colorimetric tests like the chloranil test can be used. Real-time monitoring of the Fmoc deprotection using a UV detector on an automated synthesizer can also provide information about the efficiency of the previous coupling step.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completeness
This test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL ethanol.
-
Solution B: 80 g Phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approximately 5-10 mg) after the coupling step.
-
Wash the beads thoroughly with DMF and then with ethanol.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple beads and solution: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads and solution: Indicates the absence of free primary amines (complete coupling).
-
Protocol 2: Small-Scale Cleavage and Precipitation
This protocol is to test the cleavage efficiency on a small scale before processing the entire batch of resin.
Reagents:
-
Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The exact composition may vary depending on the amino acid composition of the peptide.
-
Cold diethyl ether.
Procedure:
-
Take a small, dried sample of the peptide-resin (approximately 20-30 mg) and place it in a microcentrifuge tube.
-
Add 0.5 mL of the cleavage cocktail to the resin.
-
Incubate at room temperature for 2-3 hours with occasional gentle mixing.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a larger tube containing 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet again with cold ether, and allow the peptide to air dry.
-
Dissolve the dried peptide in a suitable solvent (e.g., a water/acetonitrile mixture) for analysis by HPLC and MS to determine the yield and purity.
Visualizations
References
Addressing off-target effects of Nonapeptide-1 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nonapeptide-1 in cell culture. The information is designed to help address specific issues you may encounter during your experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic biomimetic peptide that acts as a competitive antagonist of the melanocortin 1 receptor (MC1R).[1][2][3][4] Its primary, on-target effect is to block the binding of alpha-melanocyte-stimulating hormone (α-MSH) to MC1R on melanocytes.[5] This inhibition of MC1R signaling leads to a downregulation of the melanogenesis cascade, including reduced activity of the enzyme tyrosinase and decreased expression of other key proteins like tyrosinase-related protein-1 (TRP-1), tyrosinase-related protein-2 (TRP-2), and microphthalmia-associated transcription factor (MITF). The ultimate on-target effect is a reduction in melanin synthesis.
References
- 1. What are MC1R antagonists and how do they work? [synapse.patsnap.com]
- 2. theskinbeneath.com [theskinbeneath.com]
- 3. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [shop.labclinics.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthetic Nonapeptide-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic Nonapeptide-1. Our aim is to help you increase the final purity of your peptide for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for purifying synthetic this compound?
A1: The standard and most effective method for purifying synthetic this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is the most common stationary phase used for this purpose.[1][2]
Q2: What are the common impurities found in crude synthetic this compound?
A2: After solid-phase peptide synthesis (SPPS), crude this compound can contain various impurities.[2] These include:
-
Deletion peptides: Sequences missing one or more amino acids.
-
Truncated peptides: Incomplete peptide chains.
-
Incompletely deprotected peptides: Peptides with remaining protecting groups on amino acid side chains.
-
Modified peptides: Peptides that have undergone side reactions such as oxidation, particularly of the methionine residue in this compound.
-
Residual reagents: Leftover chemicals from the synthesis and cleavage process.
Q3: What purity level is generally expected for this compound for research and cosmetic applications?
A3: For most research and cosmetic applications, a purity of >95% is considered standard. For more sensitive applications, such as in vivo studies or formulation of final products, a purity of ≥98% is often required.
Q4: What is the role of Trifluoroacetic Acid (TFA) in the mobile phase for this compound purification?
A4: Trifluoroacetic acid (TFA) is used as an ion-pairing agent in the mobile phase. It improves peak shape and resolution by forming ion pairs with the basic residues (Arginine and Lysine) in the this compound sequence, which reduces tailing and enhances retention on the C18 column. A typical concentration is 0.1% TFA in both the aqueous and organic mobile phases.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the RP-HPLC purification of this compound.
Problem 1: Poor Resolution and Co-elution of Impurities
Symptoms:
-
The main this compound peak is not well-separated from impurity peaks.
-
Shoulders on the main peak or multiple overlapping peaks are observed in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Gradient Slope | A steep gradient may not provide sufficient time for separation. Action: Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min) around the elution time of this compound to improve separation. |
| Incorrect Stationary Phase | While C18 is standard, the specific properties of this compound might warrant a different stationary phase. Action: If resolution is poor on a C18 column, consider trying a C8 or a phenyl-hexyl column, which offer different selectivities. |
| Suboptimal TFA Concentration | The standard 0.1% TFA may not be optimal for this compound. Action: For peptides with multiple positive charges like this compound, increasing the TFA concentration to 0.2-0.25% can sometimes improve resolution. However, be aware that higher TFA concentrations can be harder to remove during lyophilization. |
| Column Overloading | Injecting too much crude peptide can lead to broad, poorly resolved peaks. Action: Reduce the amount of sample injected onto the column. Perform a loading study to determine the optimal sample load for your column dimensions. |
Problem 2: Peak Tailing or Fronting
Symptoms:
-
The main this compound peak is asymmetrical, with a "tail" or "front."
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | Residual silanol groups on the silica-based stationary phase can interact with the basic residues of this compound, causing tailing. Action: Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like TFA (at least 0.1%). Using a high-purity, end-capped column can also minimize this effect. |
| Sample Solvent Mismatch | Dissolving the crude peptide in a solvent much stronger than the initial mobile phase can cause peak distortion. Action: Whenever possible, dissolve the crude this compound in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If a stronger solvent like DMSO is needed for solubility, use the minimal amount and dilute with the initial mobile phase before injection. |
| Column Degradation | Over time, the stationary phase can degrade, especially when using aggressive mobile phases, leading to poor peak shape. Action: If peak shape deteriorates with a previously reliable method, try cleaning the column according to the manufacturer's instructions or replace the column. |
Experimental Protocols
Analytical RP-HPLC Protocol for Crude this compound Analysis
This protocol is for analyzing the crude peptide to determine the retention time of this compound and its impurity profile before preparative purification.
-
HPLC System: Analytical HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 65% B over 30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve crude this compound in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.45 µm filter before injection.
Preparative RP-HPLC Protocol for this compound Purification
This protocol is a starting point for purifying larger quantities of this compound. The gradient should be optimized based on the analytical results.
-
HPLC System: Preparative HPLC with UV detector and fraction collector.
-
Column: C18, 21.2 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate: 15-20 mL/min (adjust for column diameter).
-
Optimized Gradient: Based on the analytical run, create a shallower gradient around the elution time of this compound. For example, if this compound elutes at 30% B in the analytical run, a preparative gradient could be 25-35% B over 40 minutes.
-
Fraction Collection: Collect fractions across the main this compound peak.
-
Post-Purification Analysis: Analyze the purity of each collected fraction using the analytical HPLC method. Pool fractions that meet the desired purity level (e.g., >98%).
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified this compound as a white powder.
Visualizations
Caption: Workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for poor peak resolution.
Caption: Mechanism of action of this compound in skin lightening.
References
Validation & Comparative
A Comparative Guide: Nonapeptide-1 versus Hydroquinone for the Treatment of Hyperpigmentation
For Researchers, Scientists, and Drug Development Professionals
Hyperpigmentation disorders, characterized by the overproduction and uneven distribution of melanin, present a significant challenge in dermatology. For decades, hydroquinone has been the benchmark therapy, but concerns over its safety profile have spurred the development of novel agents. Among these, Nonapeptide-1 has emerged as a promising alternative. This guide provides an objective comparison of this compound and hydroquinone, focusing on their mechanisms of action, efficacy supported by experimental data, and safety profiles.
Executive Summary
Hydroquinone, a potent inhibitor of tyrosinase, has demonstrated significant efficacy in reducing hyperpigmentation.[1][2][3] However, its mechanism is also associated with cytotoxicity to melanocytes, raising safety concerns. This compound offers a targeted approach by acting as an antagonist to the α-melanocyte-stimulating hormone (α-MSH), thereby preventing the initiation of the melanogenesis cascade without inducing cellular toxicity. In vitro studies indicate that this compound can reduce melanin synthesis by approximately 33%. While direct head-to-head clinical trial data is limited, existing studies suggest this compound provides a favorable safety profile with significant efficacy in improving skin tone and reducing hyperpigmented lesions.
Mechanisms of Action
This compound: A Competitive Antagonist of the α-MSH Receptor
This compound is a biomimetic peptide that competitively binds to the melanocortin 1 receptor (MC1R) on melanocytes, acting as an antagonist to α-MSH. This binding prevents the activation of adenylyl cyclase, thereby inhibiting the downstream signaling cascade that leads to melanin production. Specifically, the suppression of this pathway leads to a significant decrease in the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, and subsequently, the downregulation of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).
Hydroquinone: A Tyrosinase Inhibitor with Cytotoxic Effects
Hydroquinone's primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. It acts as a substrate for tyrosinase, competing with tyrosine and leading to the formation of non-melanin products. Additionally, hydroquinone can cause selective damage to melanocytes by altering melanosome formation and increasing their degradation. This cytotoxic effect contributes to its depigmenting properties but also underlies its potential for adverse effects.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and hydroquinone from in vitro and clinical studies.
Table 1: In Vitro Performance Comparison
| Parameter | This compound | Hydroquinone | References |
| Mechanism | α-MSH Antagonist | Tyrosinase Inhibitor, Melanocytotoxic | ,, |
| IC50 (α-MSH Antagonism) | 11 ± 7 nM | Not Applicable | |
| IC50 (Tyrosinase Inhibition) | Indirect inhibition | 70 µM (mushroom tyrosinase), >500 µmol/L (human tyrosinase) | , |
| Melanin Synthesis Inhibition | ~33% reduction | < 40 µmol/L (in MelanoDerm skin model) | , |
| Effect on Gene Expression | Downregulates MITF, TYR, TRP-1, TRP-2 | Decreased tyrosinase protein expression | , |
| Cytotoxicity | Non-cytotoxic | Cytotoxic to melanocytes | ,, |
Table 2: Clinical Efficacy and Safety Profile
| Parameter | This compound | Hydroquinone | References |
| Concentration | Typically up to 4% | 2-4% (OTC and prescription) | , |
| Clinical Efficacy | Significant improvement in hyperpigmented lesions and skin tone in 8 weeks. Reduction in melasma severity index. | Significant reduction in hyperpigmentation. | ,, |
| Side Effects | High tolerability, no rebound pigmentation reported | Skin irritation, redness, contact dermatitis, risk of exogenous ochronosis | , |
| Safety Profile | Favorable, non-irritating | Concerns over long-term use and cytotoxicity | ,, |
Experimental Protocols
Melanin Content Assay in B16F10 Cells
This protocol is adapted from established methods for quantifying melanin content in cultured cells.
Methodology:
-
Cell Culture: B16F10 melanoma cells are seeded in appropriate culture plates (e.g., 6-well or 96-well) and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or hydroquinone) and a positive control (e.g., α-MSH to induce melanogenesis).
-
Incubation: Cells are incubated with the treatments for a specified period, typically 72 hours.
-
Cell Lysis: After incubation, cells are washed with phosphate-buffered saline (PBS) and harvested. The cell pellet is then lysed using a solution of 1N NaOH containing 10% DMSO.
-
Melanin Solubilization: The lysate is heated (e.g., at 80°C for 1 hour) to solubilize the melanin.
-
Spectrophotometry: The absorbance of the solubilized melanin is measured at a wavelength between 405 nm and 492 nm using a microplate reader.
-
Normalization: The melanin content is often normalized to the total protein content of the cell lysate, which is determined by a separate protein assay (e.g., BCA assay).
Tyrosinase Activity Assay (Cell-Based)
This protocol outlines a common method for measuring intracellular tyrosinase activity using L-DOPA as a substrate.
Methodology:
-
Cell Culture and Treatment: B16F10 cells are cultured and treated with test compounds as described in the melanin content assay.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors. The lysate is clarified by centrifugation.
-
Enzymatic Reaction: The cell lysate (containing tyrosinase) is added to a reaction mixture containing L-DOPA in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 1-2 hours).
-
Spectrophotometry: The formation of dopachrome, an orange/red-colored product, is measured by reading the absorbance at 475 nm.
-
Calculation: The tyrosinase activity is calculated based on the rate of dopachrome formation and normalized to the protein concentration of the lysate.
Conclusion
This compound and hydroquinone represent two distinct strategies for the management of hyperpigmentation. Hydroquinone, with its direct inhibition of tyrosinase and melanocytotoxic effects, offers potent depigmenting action but is accompanied by a less favorable safety profile. This compound, through its targeted antagonism of the α-MSH receptor, provides a more nuanced and safer approach by preventing the initiation of melanogenesis without compromising melanocyte viability.
For drug development professionals, this compound presents a compelling profile for next-generation skin-lightening agents, particularly for formulations where safety and long-term use are primary considerations. While hydroquinone remains a valuable tool in the clinical setting, the data suggests that this compound and similar biomimetic peptides are poised to become integral components in the future of hyperpigmentation treatment. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two compounds in various hyperpigmentation disorders.
References
A Comparative Analysis of Nonapeptide-1 and Other Leading Skin Lightening Peptides for Dermatological Research and Development
For Immediate Release
In the dynamic field of dermatological science, the quest for potent and safe skin lightening agents is perpetual. This report provides a comprehensive comparative analysis of Nonapeptide-1 against other prominent skin lightening peptides: Decapeptide-12, Oligopeptide-68, and Acetyl Glycyl Beta-Alanine. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative efficacy supported by experimental data, and standardized protocols for in vitro evaluation.
Executive Summary
Skin lightening peptides represent a significant advancement in the management of hyperpigmentation, offering targeted molecular interventions with improved safety profiles over traditional agents. This report delineates the distinct mechanistic pathways of four leading peptides. This compound acts as a competitive antagonist of the α-melanocyte-stimulating hormone (α-MSH) receptor. Decapeptide-12 is a direct inhibitor of tyrosinase. Oligopeptide-68 downregulates the master regulator of melanogenesis, MITF. Acetyl Glycyl Beta-Alanine exhibits a multi-faceted approach by inhibiting key enzymes and melanosome transfer. The available data suggests varying degrees of efficacy in tyrosinase inhibition and melanin reduction, highlighting the importance of selecting the appropriate peptide based on the desired therapeutic strategy.
Comparative Efficacy: Quantitative Data
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and its comparators. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
| Peptide | Target | Assay | IC50 / Inhibition Percentage | Source |
| This compound | α-MSH Receptor (MC1R) Antagonist | α-MSH Binding Assay | IC50: 11±7 nM | [1] |
| Tyrosinase Activity | Enzymatic Assay | 16.67% inhibition at 0.3% (v/v) | [2] | |
| Decapeptide-12 | Tyrosinase | Mushroom Tyrosinase Activity Assay | IC50: 40 µM | |
| Acetyl Glycyl Beta-Alanine | Tyrosinase | Not specified | Up to 40% reduction | |
| Oligopeptide-68 | Tyrosinase | Not specified | Reduces tyrosinase activity (dose-dependent) | [3][4] |
Table 1: Comparative Tyrosinase Inhibition and Receptor Antagonism. This table presents the half-maximal inhibitory concentration (IC50) or the percentage of inhibition of tyrosinase activity, as well as the receptor binding affinity for this compound.
| Peptide | Assay | Melanin Reduction | Source |
| This compound | Melanin Content Assay (in vitro) | At least 33% reduction in melanin synthesis | [5] |
| Decapeptide-12 | Melanin Content Assay (in melanocytes) | 43% reduction | |
| Acetyl Glycyl Beta-Alanine | Melanosome Transfer Assay | Up to 45% reduction in melanin transfer | |
| Oligopeptide-68 | Melanin Content Assay (B16-F10 cells) | Dose-dependent inhibition of α-MSH-induced melanin formation |
Table 2: Comparative Melanin Reduction. This table outlines the percentage of melanin reduction observed in in vitro cell-based assays for each peptide.
Mechanisms of Action and Signaling Pathways
The skin lightening effects of these peptides are achieved through distinct molecular pathways.
This compound: This biomimetic peptide competitively inhibits the binding of α-MSH to its receptor, the melanocortin 1 receptor (MC1R), on the surface of melanocytes. This blockade prevents the downstream activation of adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels and subsequently downregulating the expression of Microphthalmia-associated Transcription Factor (MITF) and its target genes, including tyrosinase.
Decapeptide-12: This peptide acts as a direct competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. By binding to the active site of the enzyme, it prevents the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, thus halting the melanin production cascade.
Oligopeptide-68: This peptide works further upstream by inhibiting the expression of MITF. By downregulating this master transcriptional regulator, Oligopeptide-68 effectively suppresses the entire melanogenic machinery, including the expression of tyrosinase, TRP-1, and TRP-2.
Acetyl Glycyl Beta-Alanine: This peptide demonstrates a multi-target approach. It inhibits the enzymes crucial for melanogenesis, including tyrosinase, and also interferes with the transfer of melanosomes from melanocytes to surrounding keratinocytes, a critical step for skin pigmentation.
Below are Graphviz diagrams illustrating these pathways.
Experimental Protocols
Standardized in vitro assays are crucial for the preliminary evaluation and comparison of skin lightening agents. Detailed methodologies for two key experiments are provided below.
Tyrosinase Activity Assay (Mushroom)
This assay measures the direct inhibitory effect of a peptide on the enzymatic activity of mushroom tyrosinase, a commonly used model.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test peptide dissolved in an appropriate solvent (e.g., water or DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test peptide and a series of dilutions at the desired concentrations.
-
In a 96-well plate, add 20 µL of the peptide solution to the test wells. For the control wells, add 20 µL of the solvent.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of mushroom tyrosinase solution to all wells and incubate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for both the control and the test samples.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
Melanin Content Assay in B16F10 Murine Melanoma Cells
This cell-based assay evaluates the ability of a peptide to inhibit melanin synthesis in a relevant cell line.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
Test peptide
-
Phosphate-Buffered Saline (PBS)
-
1 N Sodium Hydroxide (NaOH)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and treat the cells with fresh medium containing various concentrations of the test peptide, with or without a stimulant like α-MSH (e.g., 100 nM), for a period of 48-72 hours.
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells by adding 1 N NaOH to each well and incubate at 60°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
To normalize the melanin content to the cell number, a parallel plate can be set up to perform a cell viability assay (e.g., MTT assay).
-
The percentage of melanin content is calculated relative to the control (cells treated with α-MSH but without the test peptide).
Conclusion
This compound and the other discussed peptides offer promising avenues for the development of next-generation skin lightening therapeutics. Their distinct mechanisms of action provide a range of strategic options for targeting hyperpigmentation. While the in vitro data presented here offers a valuable preliminary comparison, further head-to-head studies under standardized conditions are warranted to definitively establish their relative potencies. Moreover, formulation strategies that enhance skin penetration will be critical for translating in vitro efficacy to clinical success. This comparative guide serves as a foundational resource for researchers and developers to inform their selection and evaluation of these innovative peptides.
References
Validating the Inhibitory Effect of Nonapeptide-1 on Tyrosinase in Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nonapeptide-1's performance in inhibiting tyrosinase, the key enzyme in melanin synthesis, against other well-known inhibitors. The information presented is supported by experimental data from scientific literature to assist researchers in evaluating its potential for applications in dermatology and pharmacology.
Mechanism of Action: An Indirect Approach to Tyrosinase Inhibition
This compound primarily functions as a biomimetic peptide antagonist of the α-melanocyte-stimulating hormone (α-MSH) receptor, known as the melanocortin 1 receptor (MC1R).[1] By competitively binding to MC1R on melanocytes, this compound blocks the binding of the natural ligand, α-MSH.[1] This action prevents the downstream signaling cascade that leads to the activation and increased expression of tyrosinase. Therefore, this compound's inhibitory effect on tyrosinase is largely indirect, targeting the initial steps of the melanogenesis signaling pathway.[1] Research suggests that this mechanism significantly diminishes the expression of tyrosinase and other key melanogenesis-related proteins like TRP-1 and TRP-2.
Quantitative Comparison of Tyrosinase Inhibitors
Direct comparative studies providing an IC50 value for this compound's direct inhibition of tyrosinase are limited, as its primary mechanism is not direct enzyme inhibition. However, cellular assays demonstrate its efficacy in reducing overall tyrosinase activity and melanin content. Below is a summary of available data comparing this compound with common tyrosinase inhibitors, Kojic Acid and Arbutin.
| Inhibitor | Concentration | Tyrosinase Inhibition (%) | Melanin Content Reduction (%) | Cell Line | Reference |
| This compound | 0.3% (v/v) | 16.67 | Not specified in this study | Human Melanocytes | [2] |
| Kojic Acid | 100 µM | ~50 (activity) | ~50 | B16F10 | [3] |
| Kojic Acid | 700 µM | ~29 (activity) | ~31 | B16F10 | |
| α-Arbutin | 1 mM | Not specified | Not specified | B16F10 | |
| β-Arbutin | 87.5-700 µM | 17-44 (activity) | 13-41 | B16F10 |
Note: The inhibitory effects of these agents can vary significantly depending on the assay conditions, cell line used (e.g., human melanocytes vs. murine B16F10 melanoma cells), and whether the assay measures direct enzyme inhibition or cellular tyrosinase activity.
Signaling Pathway and Experimental Workflow
To understand the mechanism and experimental validation of this compound, the following diagrams illustrate the melanogenesis signaling pathway and a typical experimental workflow for assessing tyrosinase inhibitors.
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating tyrosinase inhibitors in human cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human Epidermal Melanocytes (HEM) or murine melanoma cells (B16F10) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for B16F10, supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates. After reaching a suitable confluency (e.g., 70-80%), the culture medium is replaced with fresh medium containing various concentrations of this compound, Kojic Acid, Arbutin, or a vehicle control (e.g., DMSO).
Cell Viability Assay (MTT Assay)
-
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control group.
-
Melanin Content Assay
-
Principle: This assay quantifies the amount of melanin produced by the cultured cells.
-
Procedure:
-
After treatment, cells are washed with PBS and harvested.
-
The cell pellets are dissolved in a lysis buffer (e.g., 1N NaOH with 10% DMSO).
-
The lysates are heated (e.g., at 80°C for 1 hour) to solubilize the melanin.
-
The absorbance of the supernatant is measured at a wavelength of 405-475 nm.
-
The melanin content is often normalized to the total protein content of the cell lysate, which can be determined by a BCA or Bradford protein assay.
-
Cellular Tyrosinase Activity Assay
-
Principle: This assay measures the activity of tyrosinase within the cells by providing its substrate, L-DOPA.
-
Procedure:
-
After treatment, cells are washed with PBS and lysed with a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and a protease inhibitor cocktail.
-
The cell lysates are centrifuged, and the supernatant containing the tyrosinase enzyme is collected.
-
The protein concentration of the lysate is determined.
-
An equal amount of protein from each sample is added to a 96-well plate.
-
The reaction is initiated by adding L-DOPA solution.
-
The formation of dopachrome is measured by reading the absorbance at 475-490 nm at regular intervals.
-
Tyrosinase activity is expressed as the rate of dopachrome formation per microgram of protein.
-
Conclusion
This compound presents a compelling alternative to traditional tyrosinase inhibitors due to its unique mechanism of action that targets the upstream signaling pathway of melanogenesis. While direct enzymatic inhibition data is not as prevalent as for compounds like Kojic Acid, cellular assays confirm its effectiveness in reducing tyrosinase activity and melanin content in human cells. Its action at the receptor level suggests a potentially more regulated and safer approach to modulating skin pigmentation. Further head-to-head comparative studies under standardized conditions will be beneficial for a more definitive quantitative comparison of its potency against other inhibitors.
References
Nonapeptide-1 for Melasma: A Comparative Review of Clinical Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
Nonapeptide-1, a biomimetic peptide antagonist of the melanocyte-stimulating hormone (MSH), has emerged as a promising agent in the management of melasma. This guide provides a comprehensive comparison of its efficacy and safety based on available clinical trial data, alongside established alternative treatments. The information is intended to support research, discovery, and development in the field of dermatology.
Mechanism of Action: Targeting the α-MSH Pathway
This compound functions by competitively inhibiting the binding of α-melanocyte-stimulating hormone (α-MSH) to its receptor, the melanocortin 1 receptor (MC1R), on melanocytes.[1][2] This action blocks the downstream signaling cascade that leads to the synthesis of melanin.[3] By preventing the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP), this compound downregulates the expression of microphthalmia-associated transcription factor (MITF). This, in turn, reduces the transcription of key melanogenic enzymes such as tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to a decrease in melanin production.[3]
Clinical Efficacy of this compound in Combination Therapies
To date, clinical trials on this compound for melasma have evaluated its efficacy as part of a combination therapy. No published studies were found assessing this compound as a monotherapy.
Melasma Maintenance: Proprietary Combination vs. Sunscreen
A prospective, double-blind, randomized controlled pilot study by Chatterjee et al. investigated the efficacy of a proprietary combination product containing phenyl ethyl resorcinol, this compound, aminoethyl phosphinic acid, antioxidants, and sunscreen compared to sunscreen alone in maintaining remission of melasma after an initial eight-week treatment with a triple combination therapy.[3]
Experimental Protocol:
References
- 1. Topical Treatments for Melasma: A Systematic Review of Randomized Controlled Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 3. A randomized controlled pilot study of a proprietary combination versus sunscreen in melasma maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
Nonapeptide-1: A Comparative Analysis of its Cross-Reactivity with Melanocortin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nonapeptide-1's interaction with the family of melanocortin receptors (MCRs). This compound, a synthetic peptide, is primarily recognized for its role as a competitive antagonist of the Melanocortin 1 Receptor (MC1R), a key player in melanogenesis. Understanding its selectivity and cross-reactivity with other MCR subtypes is crucial for its therapeutic and cosmetic applications. This document summarizes key binding and functional data, details relevant experimental protocols, and visualizes the underlying biological and experimental processes.
Data Presentation: Quantitative Comparison of this compound Activity at Melanocortin Receptors
The following table summarizes the binding affinity (Ki) and functional inhibitory activity (IC50) of this compound across various melanocortin receptor subtypes. The data highlights the peptide's significant selectivity for MC1R.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (IC50) | Cell Line |
| MC1R | 40 nM [1][2][3][4] | 2.5 nM (cAMP inhibition)[1] 11 nM (melanosome dispersion inhibition) | COS-1 cells expressing human receptors, Melanocytes |
| MC2R | Not available | Not available | |
| MC3R | 0.47 µM (470 nM) | Not available | COS-1 cells expressing human receptors |
| MC4R | 1.34 µM (1340 nM) | Not available | COS-1 cells expressing human receptors |
| MC5R | 2.4 µM (2400 nM) | Not available | COS-1 cells expressing human receptors |
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Experimental Protocols
Competitive Radioligand Binding Assay (for Ki Determination)
This protocol outlines a representative method for determining the binding affinity (Ki) of this compound for melanocortin receptors.
a. Materials and Reagents:
-
Cells: COS-1 cells transiently or stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).
-
Radioligand: A high-affinity, non-selective MCR agonist radiolabeled with Iodine-125, such as [¹²⁵I]-NDP-α-MSH.
-
Competitor: this compound at a range of concentrations.
-
Binding Buffer: Typically a buffered saline solution (e.g., Hank's Balanced Salt Solution - HBSS) supplemented with a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding.
-
Wash Buffer: Cold binding buffer.
-
Scintillation Fluid: For detection of radioactivity.
b. Procedure:
-
Cell Preparation: Culture the receptor-expressing cells in appropriate multi-well plates until they reach a suitable confluency.
-
Assay Setup:
-
Wash the cells with binding buffer to remove culture medium.
-
Add the binding buffer containing a fixed, low concentration of the radioligand (typically near its Kd value) to all wells.
-
Add increasing concentrations of this compound to the experimental wells. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a non-labeled, potent MCR agonist to determine non-specific binding.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Termination and Washing:
-
Aspirate the incubation medium.
-
Quickly wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a gamma counter.
-
c. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the binding at each concentration of this compound.
-
Determine IC50: Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay (for IC50 Determination)
This protocol describes a method to assess the functional antagonism of this compound by measuring its ability to inhibit agonist-induced cyclic adenosine monophosphate (cAMP) production.
a. Materials and Reagents:
-
Cells: Melanocytes or other suitable cells endogenously or recombinantly expressing MC1R.
-
Agonist: A potent MC1R agonist, such as α-melanocyte-stimulating hormone (α-MSH).
-
Antagonist: this compound at a range of concentrations.
-
Stimulation Buffer: A buffer compatible with live cells, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensors).
b. Procedure:
-
Cell Preparation: Seed the cells in multi-well plates and grow to the desired density.
-
Pre-incubation with Antagonist:
-
Replace the culture medium with stimulation buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate for a short period.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the MC1R agonist (α-MSH), typically a concentration that elicits a submaximal response (e.g., EC80), to all wells except the basal control.
-
-
Incubation: Incubate for a specific time at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
c. Data Analysis:
-
Normalize Data: Express the cAMP levels as a percentage of the response induced by the agonist alone.
-
Determine IC50: Plot the normalized response against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
References
Nonapeptide-1 in Melanogenesis: A Comparative Analysis of its Efficacy in Reducing Melanin Content
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nonapeptide-1 with Alternative Melanin Inhibiting Agents, Supported by Experimental Data.
This compound has emerged as a significant biomimetic peptide in the field of dermatology and cosmetic science, primarily for its role in modulating skin pigmentation. This guide provides a comprehensive statistical analysis of this compound's effect on melanin content, comparing its performance with other well-established melanin-inhibiting agents. Detailed experimental protocols and visualizations of the underlying biological pathways are presented to offer a thorough understanding of its mechanism and efficacy.
Comparative Efficacy of Melanin Inhibiting Agents
The following tables summarize the quantitative data on the efficacy of this compound and other agents in inhibiting melanin synthesis and tyrosinase activity, the key enzyme in melanogenesis. The data has been compiled from various in vitro studies, primarily utilizing B16F10 murine melanoma cells, a standard model for studying melanogenesis.
Table 1: In Vitro Melanin Content Inhibition
| Compound | Cell Line | Concentration | Melanin Content Inhibition (%) | Citation |
| This compound | - | Not Specified | ~33% | [1] |
| Kojic Acid | B16F10 | 175 µM | Significant Reduction | [2] |
| Kojic Acid | B16F10 | 700 µM | Dose-dependent Reduction | [2] |
| Kojic Acid | B16F10 | 5 mM | 42% | [3] |
| α-Arbutin | B16F10 | 350 µM | Significant Reduction | [2] |
| β-Arbutin | B16F10 | 43.8 µM | Significant Reduction | |
| Acetylated Arbutin | B16 Murine Melanoma | 5.4 mM | 89.9% | |
| Arbutin | B16 Murine Melanoma | 5.4 mM | 45.8% |
Table 2: Tyrosinase Activity Inhibition
| Compound | Source | Concentration | Tyrosinase Inhibition (%) | IC50 | Citation |
| This compound | - | 0.3% (v/v) | 16.67% | - | |
| Kojic Acid | Mushroom | - | - | 10-300 µM | |
| Kojic Acid | B16F10 | 43.8 - 700 µM | Dose-dependent | - | |
| α-Arbutin | Mushroom | - | - | - | |
| β-Arbutin | Mushroom | 250 - 1000 µM | Dose-dependent | - | |
| Tranexamic Acid | - | 2.5 mg/mL | 10.71% | - | |
| Cyclopeptide (CHP-9) | - | 1% | 28.57% | - |
Mechanism of Action: The Signaling Pathway of this compound
This compound primarily exerts its inhibitory effect on melanogenesis by acting as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH). It competitively binds to the melanocortin 1 receptor (MC1R) on melanocytes, thereby preventing the binding of α-MSH and the subsequent activation of the downstream signaling cascade that leads to melanin production. This includes the downregulation of key melanogenic factors such as microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Melanin Content Assay
This protocol is adapted for B16F10 melanoma cells, a common in vitro model for studying melanogenesis.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
1 M NaOH with 10% DMSO
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or other test compounds for 72 hours. A positive control (e.g., Kojic Acid) and a negative control (vehicle) should be included. To induce melanogenesis, cells can be co-treated with α-MSH.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them by adding 100 µL of 1 M NaOH with 10% DMSO to each well.
-
Incubation: Incubate the plate at 80°C for 1 hour to solubilize the melanin.
-
Measurement: Measure the absorbance of the lysate at 405 nm using a spectrophotometer.
-
Normalization: The melanin content can be normalized to the protein content of each sample, determined by a standard protein assay (e.g., BCA assay).
Tyrosinase Activity Assay
This protocol outlines a method to measure the enzymatic activity of tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer and the test compound (this compound or other inhibitors) at various concentrations.
-
Enzyme Addition: Add mushroom tyrosinase solution to each well.
-
Substrate Addition: Initiate the reaction by adding L-DOPA solution to each well.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm using a spectrophotometer.
-
Calculation: The percentage of tyrosinase inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a melanin-inhibiting compound.
Conclusion
The presented data indicates that this compound is an effective inhibitor of melanin synthesis, acting through a well-defined mechanism of MC1R antagonism. While direct, concentration-specific comparisons of melanin content reduction with other agents are limited in the currently available literature, its ability to downregulate key melanogenic enzymes at the transcriptional level highlights its potential as a potent and targeted active ingredient. In comparison to traditional tyrosinase inhibitors like Kojic Acid and Arbutin, this compound offers a distinct advantage by acting upstream in the melanogenesis cascade, potentially leading to a more comprehensive regulation of pigmentation. Further clinical studies with formulations containing this compound as the primary active ingredient are warranted to fully elucidate its in vivo efficacy and establish optimal concentrations for cosmetic and therapeutic applications. The provided experimental protocols and workflows serve as a valuable resource for researchers aiming to conduct further comparative studies in this area.
References
Reproducibility of Nonapeptide-1's Skin Brightening Effects In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro skin brightening effects of Nonapeptide-1 against two other widely recognized agents: Kojic Acid and Niacinamide. The information presented is collated from various scientific sources to aid in research and development efforts within the fields of dermatology and cosmetology. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes the underlying biochemical pathways.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in inhibiting key processes of melanogenesis. It is important to note that the data presented is compiled from multiple studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Agent | Assay | Cell Line/System | Concentration | Inhibition/Reduction (%) | Source |
| This compound | Tyrosinase Activity | Human Melanocytes | 0.3% (v/v) | 16.67% | [1] |
| This compound | Melanin Synthesis | Melanocyte Cultures | Not Specified | Significant Reduction | [2] |
| This compound | Melanin Synthesis | Not Specified | Not Specified | ~33% | [3] |
| Cyclopeptide CHP-9 | Tyrosinase Activity | Human Melanocytes | 1% | 28.57% | |
| Kojic Acid | Tyrosinase Activity | Mushroom Tyrosinase | 0.35 ± 0.05 mg/mL (IC50) | 50% | [4] |
| Kojic Acid | Melanin Production | B16F10 Melanoma Cells | 10 mM | ~50% | [5] |
| Kojic Acid | Melanin Content | B16F10 Melanoma Cells | 50 µM | Significant Reduction | |
| Niacinamide | Melanosome Transfer | Keratinocyte/Melanocyte Co-culture | Not Specified | 35-68% |
Mechanism of Action
The skin brightening agents discussed in this guide employ distinct mechanisms to reduce hyperpigmentation.
-
This compound: This synthetic peptide acts as an antagonist to the α-melanocyte-stimulating hormone (α-MSH) receptor, known as the melanocortin 1 receptor (MC1R). By competitively binding to MC1R on melanocytes, it blocks the downstream signaling cascade that leads to the activation of tyrosinase and other melanogenic enzymes, thereby inhibiting melanin synthesis.
-
Kojic Acid: Derived from several species of fungi, kojic acid directly inhibits the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin production. It achieves this by chelating the copper ions within the active site of the tyrosinase enzyme. Kojic acid has been shown to have a competitive inhibitory effect on the monophenolase activity and a mixed inhibitory effect on the diphenolase activity of mushroom tyrosinase.
-
Niacinamide: A form of vitamin B3, niacinamide does not directly inhibit tyrosinase activity. Instead, its primary mechanism of action is the inhibition of melanosome transfer from melanocytes to the surrounding keratinocytes in the epidermis. This prevents the deposition of melanin in the upper layers of the skin, leading to a lighter skin tone.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound, Kojic Acid, and Niacinamide.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the reproducibility of these experiments.
Tyrosinase Activity Assay (Mushroom Tyrosinase)
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, often using mushroom tyrosinase as a readily available model.
-
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)
-
Phosphate Buffer (pH 6.8)
-
Test compounds (this compound, Kojic Acid, etc.)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compounds and the positive control (e.g., Kojic Acid) in phosphate buffer.
-
In a 96-well plate, add a specific volume of the tyrosinase solution to each well.
-
Add the different concentrations of the test compounds and control to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.
-
Immediately measure the absorbance of the plate at 475-492 nm using a microplate reader.
-
Continue to take absorbance readings at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 20-30 minutes) to monitor the formation of dopachrome.
-
Calculate the rate of reaction for each concentration.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme + substrate) and A_sample is the absorbance of the test compound (enzyme + substrate + inhibitor).
-
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes (e.g., B16F10 murine melanoma cells or primary human epidermal melanocytes) after treatment with test compounds.
-
Materials:
-
Melanocyte cell line (e.g., B16F10)
-
Cell culture medium and supplements
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanin production)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed melanocytes in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). α-MSH can be co-administered to stimulate melanogenesis.
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells by adding a solution of 1 N NaOH with 10% DMSO to each well.
-
Incubate the plate at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance of the solubilized melanin at 405 nm or 475 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA or Bradford assay) performed on parallel cell lysates.
-
The percentage reduction in melanin content is calculated relative to the untreated or vehicle-treated control cells.
-
Conclusion
This compound demonstrates a clear in vitro skin brightening effect primarily by antagonizing the MC1R receptor, leading to a downstream reduction in melanin synthesis. Its mechanism is distinct from that of Kojic Acid, a direct tyrosinase inhibitor, and Niacinamide, which inhibits melanosome transfer. The provided quantitative data, while not from a single comparative study, suggests that all three agents are effective in vitro. The choice of agent for research and development will depend on the desired mechanism of action and specific application. The detailed experimental protocols and pathway diagrams in this guide are intended to support further investigation and validation of these and other potential skin brightening compounds.
References
- 1. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theskinbeneath.com [theskinbeneath.com]
- 3. This compound: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. KR20170011283A - Composition for skin whitening comprising peptide coupled kojic acid derivatives - Google Patents [patents.google.com]
A Head-to-Head Comparison of Nonapeptide-1 Suppliers for Research Applications
For researchers, scientists, and drug development professionals, the quality and performance of peptides are paramount. This guide provides an objective comparison of Nonapeptide-1 from various suppliers, focusing on purity, biological activity, and available documentation to aid in the selection of the most suitable product for your research needs.
This compound is a synthetic peptide renowned for its role as a biomimetic of α-melanocyte-stimulating hormone (α-MSH). By acting as an antagonist at the melanocortin 1 receptor (MC1R), it effectively inhibits the synthesis of melanin, the primary pigment responsible for skin coloration. This mechanism of action has positioned this compound as a key ingredient in dermatological research and the development of skin-lightening agents. This comparison guide delves into the offerings of several prominent suppliers, presenting available data on their this compound products to facilitate an informed decision-making process.
Supplier and Product Specifications
A critical initial step in selecting a this compound supplier is to assess the purity and quality of the peptide. High-performance liquid chromatography (HPLC) is the standard method for determining peptide purity. The following table summarizes the publicly available data on this compound from several suppliers.
| Supplier | Product Name | Purity (HPLC) | Appearance | CAS Number | Molecular Weight |
| Active Peptide | This compound | >98%[1] | White to off-white powder | 158563-45-2 | 1206.5 g/mol |
| ExperChem | This compound | ≥ 98 % (Example Batch: 99.29%)[2] | White or off-white powder[2] | 158563-45-2[2] | 1206.52 g/mol [2] |
| COSROMA | Cosroma® 9N-1 | >98.0% | White to off-white powder | 158563-45-2 | Not Specified |
| NovoPro Bioscience | This compound | 95.86% | Powder | Not Specified | 1206.5 |
| Natural Poland | This compound | 98.0% | Not Specified | 158563-45-2 | Not Specified |
Performance Data: Biological Activity
The efficacy of this compound is primarily determined by its ability to inhibit melanin production. This is often quantified through in vitro assays, such as tyrosinase inhibition and melanin content measurement in melanoma cell lines (e.g., B16).
| Supplier/Source | Assay Type | Key Findings |
| Active Peptide | Melanin Synthesis Inhibition | Claims to inhibit melanin synthesis induced by α-MSH by 33% |
| Research Publication | Melanin Content Reduction | At 100 micromolar concentration, this compound can reduce the melanin content of melanocytes by 27-43% |
| Research Publication | Tyrosinase Inhibition | At 100 micromolar concentration, this compound can inhibit 25-35% of tyrosinase activity |
| NovoPro Bioscience | α-MSH Receptor Antagonism | Reports an IC50 value of 11.7 nM for blocking α-MSH receptor function |
| MedChemExpress | MC1R Antagonism | Reports a Ki of 40 nM for MC1R and IC50 values of 2.5 nM (cAMP inhibition) and 11 nM (melanosome dispersion) |
Note: Direct comparison of performance data should be approached with caution, as experimental conditions may vary between suppliers and research studies.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the experimental context, the following diagrams illustrate the key signaling pathway affected by this compound and a typical workflow for its evaluation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of this compound from different suppliers.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound sample.
-
Method: Reversed-Phase HPLC (RP-HPLC) is the most common method.
-
Instrumentation: An analytical HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Analysis: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
-
Objective: To measure the ability of this compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.
-
Principle: This spectrophotometric assay measures the inhibition of the oxidation of L-DOPA to dopachrome by tyrosinase.
-
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound sample
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and kojic acid in phosphate buffer.
-
In a 96-well plate, add the this compound solution (or control) and mushroom tyrosinase solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the L-DOPA substrate to each well.
-
Immediately measure the absorbance at a specific wavelength (typically 475 nm or 495 nm) at regular intervals for a set duration (e.g., 20-30 minutes).
-
-
Data Analysis: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.
Melanin Content Assay in B16 Melanoma Cells
-
Objective: To quantify the effect of this compound on melanin production in a cellular context.
-
Principle: B16 melanoma cells are stimulated to produce melanin, and the amount of melanin is measured after treatment with this compound.
-
Materials:
-
B16 murine melanoma cells
-
Cell culture medium and supplements
-
α-Melanocyte-stimulating hormone (α-MSH) as a stimulant
-
This compound sample
-
NaOH/DMSO solution to dissolve melanin
-
Microplate reader
-
-
Procedure:
-
Seed B16 cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound in the presence of α-MSH to stimulate melanogenesis.
-
Incubate the cells for a period of 48 to 72 hours.
-
After incubation, lyse the cells and pellet the melanin.
-
Dissolve the melanin pellet in a solution of NaOH and DMSO.
-
Measure the absorbance of the dissolved melanin at a wavelength of approximately 405-492 nm.
-
-
Data Analysis: The melanin content is often normalized to the total protein content of the cells. The percentage of melanin reduction is calculated by comparing the melanin content in this compound treated cells to the α-MSH stimulated control cells.
Conclusion
The selection of a this compound supplier should be guided by a thorough evaluation of product specifications and available performance data. While most reputable suppliers offer high-purity this compound, the biological activity can be a key differentiator. Researchers are encouraged to request Certificates of Analysis and any available in-house or independent testing data. For critical applications, it is advisable to perform in-house validation of the peptide's performance using standardized protocols as outlined in this guide. This will ensure the reliability and reproducibility of your research findings.
References
A Comparative Analysis of Nonapeptide-1 for Hyperpigmentation: Efficacy, Longevity, and Rebound Pigmentation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nonapeptide-1's performance against other established treatments for hyperpigmentation. This analysis is supported by experimental data on long-term efficacy and the potential for rebound pigmentation.
This compound has emerged as a promising agent in the management of hyperpigmentation, offering a targeted approach to modulating melanin synthesis. Unlike some conventional treatments, it is suggested to provide a sustained lightening effect with a reduced risk of rebound hyperpigmentation upon cessation of use.[1] This guide delves into the long-term efficacy of this compound and compares it with commonly used alternatives such as hydroquinone, kojic acid, and azelaic acid, focusing on quantitative data and the critical aspect of post-treatment pigmentary changes.
Long-Term Efficacy: A Quantitative Comparison
The following table summarizes the long-term efficacy of this compound and its alternatives in treating hyperpigmentation, based on available clinical and in-vitro data.
| Active Ingredient | Mechanism of Action | Concentration Used in Studies | Study Duration | Key Efficacy Data | References |
| This compound | Competitive antagonist of the melanocortin 1 receptor (MC1R), preventing the binding of α-melanocyte-stimulating hormone (α-MSH) and subsequent activation of tyrosinase. | 4% (clinical) | 8 weeks - 8 months | - Significant reduction in melanin content in melanocyte cultures. - Notable improvement in hyperpigmented lesions in clinical trials.[1] - Estimated 33% reduction in melanin synthesis. - Consistent reduction in melasma area and severity index (MASI) score over 8 months.[2] | [1][2] |
| Hydroquinone | Inhibition of tyrosinase, a key enzyme in melanin production. | 2% - 5% | 12 weeks - 24 months | - Significant decrease in MASI score in melasma patients. - 55% reduction in mMASI after 3 months (in combination with oral tranexamic acid). - 37% decrease in mMASI score at 12 weeks. | |
| Kojic Acid | Inhibits tyrosinase activity by chelating copper ions at the enzyme's active site. | 1% - 4% | Up to 12 weeks | - 58.72% improvement in MASI score with 1% kojic acid cream. - Increased skin brightness in 75% of patients and reduced skin contrast in 83% of patients with 3% kojic acid. | |
| Azelaic Acid | Competitive inhibition of tyrosinase. | 15% - 20% | 2 months - 24 weeks | - Significant decrease in pigmentary intensity compared to vehicle after 24 weeks. - More effective than 4% hydroquinone in reducing mild melasma after 2 months (MASI score reduction to 3.8 vs. 6.2). - Lower mean change in MASI than hydroquinone. |
Rebound Pigmentation: A Critical Consideration
Rebound hyperpigmentation, the darkening of the skin beyond its original tone after discontinuing treatment, is a significant concern with some depigmenting agents.
| Active Ingredient | Rebound Pigmentation Potential | Supporting Evidence | References |
| This compound | Low to None | Studies report no rebound pigmentation upon discontinuation. Its mechanism of modulating signaling pathways rather than causing melanocyte toxicity may contribute to this. | |
| Hydroquinone | High | Abrupt cessation can lead to a surge in melanin production. Long-term use can also lead to ochronosis, a paradoxical darkening of the skin. | |
| Kojic Acid | Possible | Can occur, particularly with improper use, sun exposure, or if it causes skin irritation leading to post-inflammatory hyperpigmentation. | |
| Azelaic Acid | Low | Generally well-tolerated with a lower risk of rebound pigmentation compared to hydroquinone. Some studies show durable results with a low relapse rate in conditions like lentigo maligna. |
Signaling Pathways and Experimental Workflows
To understand the underlying mechanisms and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathway in melanogenesis and the workflows of relevant in-vitro assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of depigmenting agents.
In-Vitro Melanin Content Assay
Objective: To quantify the melanin content in cultured melanocytes after treatment with a test compound.
Materials:
-
B16F10 mouse melanoma cells or normal human epidermal melanocytes (NHEM)
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)
-
Test compounds (this compound, etc.) dissolved in an appropriate vehicle
-
1N NaOH with 10% DMSO
-
Synthetic melanin standard (for standard curve)
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Plate melanocytes in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them by adding 200 µL of 1N NaOH containing 10% DMSO to each well. Incubate at 80°C for 1 hour to solubilize the melanin.
-
Absorbance Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 470 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using synthetic melanin dissolved in 1N NaOH with 10% DMSO at known concentrations.
-
Quantification: Calculate the melanin content in each sample by comparing their absorbance values to the standard curve. Normalize the melanin content to the cell number or protein content of each well.
Mushroom Tyrosinase Activity Assay
Objective: To assess the direct inhibitory effect of a test compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds
-
Spectrophotometer (plate reader)
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes at 37°C.
-
Calculation of Inhibition: The rate of dopachrome formation is determined by the slope of the linear portion of the absorbance curve. The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without test compound) and A_sample is the absorbance of the reaction with the test compound.
-
IC50 Determination: The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Clinical Assessment of Rebound Pigmentation
Objective: To evaluate the recurrence or worsening of hyperpigmentation after cessation of treatment.
Protocol:
-
Baseline Assessment: Quantify the baseline hyperpigmentation using standardized methods such as the Melasma Area and Severity Index (MASI) score, colorimetric measurements (e.g., with a Mexameter), and standardized photography.
-
Treatment Phase: Subjects apply the assigned treatment (e.g., this compound or a comparator) for a specified duration (e.g., 12-24 weeks). Assessments are repeated at regular intervals during this phase.
-
Cessation of Treatment: Subjects discontinue the use of the active treatment.
-
Follow-up Phase: Monitor the subjects for a prolonged period (e.g., 8-12 weeks or longer) after treatment cessation.
-
Post-Treatment Assessments: Repeat the MASI scoring, colorimetric measurements, and standardized photography at regular intervals during the follow-up phase.
-
Evaluation of Rebound: Rebound pigmentation is identified by a significant increase in MASI score or colorimetric values above the baseline measurements. The percentage of subjects experiencing rebound and the magnitude of the change are recorded.
References
Safety Operating Guide
Proper Disposal of Nonapeptide-1: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Nonapeptide-1 is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides comprehensive, step-by-step procedures for the proper handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. If an SDS is not available, the substance should be treated as a hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.
-
Lab Coat: A buttoned lab coat must be worn to prevent skin contact.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on whether the waste is in a liquid or solid form. This material and its container must be disposed of as hazardous waste[1]. Avoid releasing it into the environment and do not discharge it into drains or water courses[1][2].
Liquid Waste Disposal:
-
Segregation: Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container. Do not mix with other incompatible waste streams[3].
-
Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," and any other components of the solution.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from ignition sources[1]. Ensure the storage area is cool and well-ventilated.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Solid Waste Disposal:
-
Segregation: Collect all solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management service. Empty containers should be taken to an approved waste handling site for recycling or disposal.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Safety First: Eliminate all ignition sources from the immediate area. Evacuate unnecessary personnel.
-
Containment: For large spills, dike the material to prevent it from spreading or entering drains. Cover with a plastic sheet if possible.
-
Absorption: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Cleanup: For small spills, wipe up with absorbent material. Clean the surface thoroughly to remove any residual contamination.
-
Disposal of Cleanup Materials: Collect all contaminated materials and place them in a suitable, closed container for disposal as hazardous waste.
Data Presentation
The following table summarizes key quantitative parameters for the general chemical decontamination of peptide toxins, which can be adapted for this compound disposal protocols in consultation with your institution's EHS department.
| Parameter | Value/Range | Purpose | Citation |
| Inactivation Reagent Concentration | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze peptide bonds. | |
| 10% Bleach Solution | Effective for decontamination of many peptides. | ||
| Inactivation Time | Minimum 20-60 minutes | To ensure the degradation of the peptide. | |
| Final pH for Aqueous Waste | 5.5 - 9.0 | Neutral pH is often required for disposal into institutional waste streams. | |
| Storage Temperature for Waste | Room Temperature (in a secure area) | Standard for non-hazardous chemical waste pending disposal. |
Experimental Protocols
General Protocol for Chemical Inactivation of Peptide Waste:
Note: This is a general guideline. Always perform a risk assessment and consult with your institution's EHS department before proceeding.
-
Preparation: In a designated chemical fume hood, prepare the chosen inactivation solution (e.g., 1 M NaOH, 1 M HCl, or 10% bleach).
-
Inactivation: Carefully and slowly add the liquid peptide waste to the inactivation solution. A common ratio is one part waste to ten parts inactivation solution.
-
Reaction Time: Allow the mixture to react for a minimum of 20-60 minutes to ensure complete degradation of the peptide.
-
Neutralization (if applicable): If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0. For acidic solutions, use a suitable base (e.g., sodium bicarbonate). For basic solutions, use a weak acid.
-
Final Disposal: The neutralized solution should be collected in a hazardous waste container for disposal through your institution's EHS-approved channels. Do not pour down the drain unless explicitly permitted by local wastewater regulations and your institution's EHS department .
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Nonapeptide-1
Essential protocols for the safe handling, storage, and disposal of Nonapeptide-1, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and professionals in drug development, the safe handling of specialized compounds is paramount. This guide provides immediate, essential safety and logistical information for this compound, a synthetic peptide used in a variety of research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring accurate experimental outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear based on Safety Data Sheet (SDS) recommendations.[1][2][3]
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[2] | Protects against splashes, mists, and dust that could cause eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Wear suitable protective clothing, including a lab coat.[1] | Prevents skin contact, which can lead to irritation or absorption of the compound. |
| Respiratory Protection | Not typically required with adequate ventilation. If ventilation is insufficient, or if dusts or aerosols are generated, use a full-face respirator with appropriate cartridges. | Minimizes the risk of inhaling airborne particles, which could cause respiratory irritation. |
Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed carefully to avoid cross-contamination and disposed of as hazardous waste.
Operational Plan: From Receipt to Disposal
A structured operational plan is crucial for minimizing risks associated with this compound. The following step-by-step guidance outlines the key phases of handling this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
For long-term stability, store this compound powder at -20°C and solutions at -80°C.
-
Ensure the storage area is clearly labeled and accessible only to authorized personnel.
2. Handling and Preparation:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.
-
When reconstituting the lyophilized powder, use the appropriate sterile solvent as recommended by the supplier.
-
Avoid contact with skin and eyes. Wash hands thoroughly after handling.
3. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
For small spills, wipe up with an absorbent material (e.g., cloth, fleece) and clean the surface thoroughly to remove any residual contamination.
-
For large spills, dike the material to prevent spreading. Absorb with an inert material such as dry sand, earth, or vermiculite, and place it into a sealed container for disposal.
-
Prevent spilled material from entering drains or waterways.
4. Disposal Plan:
-
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.
-
Do not discharge into drains, water courses, or onto the ground.
-
Empty containers may retain product residue and should be handled as hazardous waste.
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the operational workflow and a decision-making process for PPE selection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
